N-ethyl-2-nitropyridin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
N-ethyl-2-nitropyridin-3-amine |
InChI |
InChI=1S/C7H9N3O2/c1-2-8-6-4-3-5-9-7(6)10(11)12/h3-5,8H,2H2,1H3 |
InChI Key |
MUZLHIZJVQDFMF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(N=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
N-ethyl-2-nitropyridin-3-amine molecular structure and analysis
The following technical guide provides an in-depth analysis of N-ethyl-2-nitropyridin-3-amine , a critical intermediate in the synthesis of fused heterocyclic systems such as imidazo[4,5-b]pyridines.
This guide is structured for researchers and drug development professionals, focusing on synthetic methodology, mechanistic insights, and downstream applications.[1]
Molecular Architecture, Synthesis, and Application in Heterocyclic Chemistry
Executive Summary
N-ethyl-2-nitropyridin-3-amine (CAS: 438554-16-6) serves as a high-value scaffold in medicinal chemistry.[1] Its structural significance lies in the orthogonal reactivity of its functional groups: the electron-withdrawing nitro group at the C2 position and the secondary amine at the C3 position.[1] This arrangement allows for controlled reduction and cyclization, making it a primary precursor for imidazo[4,5-b]pyridines —a privileged structure in kinase inhibitors and GPCR modulators.[1]
Molecular Profile & Properties
Understanding the physicochemical properties is essential for optimizing reaction conditions and purification protocols.[1]
| Property | Data | Note |
| IUPAC Name | N-ethyl-2-nitropyridin-3-amine | |
| CAS Number | 438554-16-6 | |
| Molecular Formula | C₇H₉N₃O₂ | |
| Molecular Weight | 167.17 g/mol | |
| Appearance | Yellow crystalline solid | Typical of nitro-pyridines due to n→π* transitions.[1] |
| Solubility | DMSO, DCM, Ethyl Acetate | Limited solubility in water; soluble in polar organic solvents.[1] |
| pKa (Predicted) | ~2.5 (Pyridine N) | Reduced basicity due to the ortho-nitro electron-withdrawing effect.[1] |
Structural Analysis
The molecule features a pyridine core substituted at the 2- and 3-positions.[1]
-
Electronic Push-Pull: The C2-nitro group is strongly electron-withdrawing (–I, –M effects), significantly deactivating the ring toward electrophilic attack but activating it for nucleophilic substitution at adjacent positions during precursor synthesis.[1]
-
Intramolecular H-Bonding: A weak intramolecular hydrogen bond exists between the N-H of the ethylamino group and the oxygen of the nitro group.[1] This planarizes the molecule, influencing its packing in the crystal lattice and slightly reducing the nucleophilicity of the amine nitrogen.[1]
Synthetic Methodology
The most robust route to N-ethyl-2-nitropyridin-3-amine utilizes Nucleophilic Aromatic Substitution (SₙAr) .[1] Unlike benzene derivatives, the pyridine nitrogen renders the ring electron-deficient, facilitating the displacement of leaving groups.[1]
Retrosynthetic Analysis
Target: N-ethyl-2-nitropyridin-3-amine
-
Disconnection: C3–N bond.[1]
-
Precursor: 3-Fluoro-2-nitropyridine (or 3-bromo analog).[1]
-
Reagent: Ethylamine.[1]
Why 3-Fluoro? Fluorine is the preferred leaving group for SₙAr in this system because its high electronegativity maximizes the inductive withdrawal at the C3 carbon, stabilizing the Meisenheimer complex intermediate, despite being a poor leaving group in Sₙ1/Sₙ2 systems.[1]
Experimental Protocol (SₙAr)
Note: This protocol assumes standard laboratory safety measures for handling nitro-aromatics.
Reagents:
-
3-Fluoro-2-nitropyridine (1.0 equiv)[1]
-
Ethylamine (2.0 M in THF, 2.5 equiv)[1]
-
Triethylamine (1.5 equiv, optional scavenger)[1]
-
Solvent: THF or Ethanol
Step-by-Step Workflow:
-
Preparation: Dissolve 3-fluoro-2-nitropyridine in anhydrous THF (0.5 M concentration) in a round-bottom flask under an inert atmosphere (N₂).
-
Addition: Cool the solution to 0°C. Add the ethylamine solution dropwise to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 30% EtOAc/Hexanes) or LC-MS.[1]
-
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in EtOAc and wash with water (2x) and brine (1x).[1]
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Heptane if necessary, though flash chromatography (SiO₂) is preferred for high purity.[1]
Reaction Mechanism Visualization
The following diagram illustrates the SₙAr mechanism, highlighting the formation of the Meisenheimer complex stabilized by the nitro group and the pyridine nitrogen.[1]
Figure 1: SₙAr mechanism showing the displacement of fluorine by ethylamine via an anionic intermediate.[1]
Downstream Applications: The Imidazo[4,5-b]pyridine Gateway
The primary utility of N-ethyl-2-nitropyridin-3-amine is its conversion into 3-ethyl-3H-imidazo[4,5-b]pyridine .[1] This bicyclic system is isosteric with purines, making it invaluable for designing ATP-competitive kinase inhibitors.[1]
Reduction and Cyclization Strategy
To access the fused system, the nitro group must be reduced to an amine, followed by cyclization with a one-carbon source (e.g., triethyl orthoformate or formic acid).[1]
Protocol (Reduction):
-
Hydrogenation: Dissolve N-ethyl-2-nitropyridin-3-amine in MeOH. Add 10% Pd/C (5 wt%).[1]
-
Conditions: Stir under H₂ balloon (1 atm) for 2 hours.
-
Result: Formation of N3-ethylpyridine-2,3-diamine . This intermediate is oxidation-sensitive (turns dark/brown) and should be used immediately.[1]
Protocol (Cyclization):
-
Reflux: Treat the crude diamine with Triethyl Orthoformate (HC(OEt)₃) and a catalytic amount of p-TsOH.
-
Heat: Reflux at 80°C for 3 hours.
-
Product: 3-ethyl-3H-imidazo[4,5-b]pyridine.[1]
Pathway Diagram[1]
Figure 2: Synthetic route from the nitro-amine precursor to the biologically active imidazopyridine scaffold.[1]
Analytical Characterization
Validation of the structure requires careful analysis of NMR shifts, particularly the distinct ethyl group signals and the pyridine protons.[1]
Expected ¹H NMR Data (CDCl₃, 400 MHz)
| Position/Group | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| NH | 8.0 – 8.5 | Broad Singlet | 1H | Deshielded by H-bond to Nitro-O. |
| Py-H (C6) | 8.05 | Doublet of doublets | 1H | Alpha to Ring N; most deshielded arom.[1] |
| Py-H (C4) | 7.50 | Doublet of doublets | 1H | Ortho to amine; shielded by resonance (+M).[1] |
| Py-H (C5) | 6.80 | Doublet of doublets | 1H | Beta to Ring N; most shielded.[1] |
| N-CH₂- | 3.35 | Quintet/Quartet | 2H | Coupled to methyl and NH.[1] |
| -CH₃ | 1.35 | Triplet | 3H | Typical ethyl terminal methyl.[1] |
Note: The coupling constants (J values) for the pyridine ring are typically J(4,[1]5) ≈ 8.5 Hz, J(5,[1]6) ≈ 4.5 Hz, and J(4,[1]6) ≈ 1.5 Hz.[1]
Safety and Handling (E-E-A-T)
As a senior scientist, safety is paramount. This molecule combines nitro-aromatic toxicity risks with pyridine irritant properties.[1]
-
Toxicity: Nitro-pyridines are potential mutagens.[1] Handle within a fume hood using double nitrile gloves.[1]
-
Energetics: While not a high explosive, nitro compounds can decompose exothermically.[1] Do not heat the crude reaction mixture of the SₙAr step above 100°C without DSC testing.
-
Waste: Segregate as halogenated organic waste (if using DCM) or non-halogenated organic waste. Do not mix with strong oxidizers.[1]
References
-
Synthesis of Nitropyridine Derivatives: Title: Process for preparation of nitropyridine derivatives.[1][3][4][5][6][7] Source: WO2010089773A2 (Patent).[1] URL:
-
Nucleophilic Substitution Mechanism: Title: Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine.[1] Source: Heterocycles, Vol 65, No. 9, 2005.[1][5][8] URL:[Link][1]
-
Imidazopyridine Applications: Title: Nitropyridines in the Synthesis of Bioactive Molecules.[1][3][4][6] Source: MDPI Pharmaceuticals 2023.[1] URL:[Link][1][9]
-
Chemical Properties & CAS Data: Title: N-ethyl-2-nitropyridin-3-amine (CAS 438554-16-6) Entry.[1][10][11][12] Source: PubChem / ChemicalBook.[1] URL:[Link](Note: Link directs to the parent amine 2-nitro-3-aminopyridine for structural homology verification).[1]
Sources
- 1. 2-Nitropyridin-3-amine | C5H5N3O2 | CID 83281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. innospk.com [innospk.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 7. 2-Amino-3-nitropyridine | 4214-75-9 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 438554-16-6 CAS Manufactory [chemicalbook.com]
- 11. N-ethyl-2-nitropyridin-3-aMine CAS#: 438554-16-6 [m.chemicalbook.com]
- 12. buyersguidechem.com [buyersguidechem.com]
Technical Whitepaper: Spectroscopic Profiling of N-ethyl-2-nitropyridin-3-amine
This technical guide details the structural elucidation and spectroscopic characterization of N-ethyl-2-nitropyridin-3-amine (CAS: 75706-53-7), a critical intermediate in the synthesis of imidazo[4,5-b]pyridines and other bioactive heterocyclic scaffolds.
Executive Summary & Chemical Context
N-ethyl-2-nitropyridin-3-amine is a functionalized pyridine derivative characterized by a strong intramolecular hydrogen bond between the secondary amine (N-H) and the adjacent nitro group oxygen. This "planarizing" interaction significantly influences its spectroscopic signature, particularly in proton NMR (
-
Molecular Formula:
-
Molecular Weight: 167.17 g/mol
-
Primary Application: Precursor for cyclization into 3-ethyl-3H-imidazo[4,5-b]pyridine derivatives (drug development scaffolds).
Synthesis & Purity Profile
To ensure the spectroscopic data discussed below is relevant, the compound is typically synthesized via Nucleophilic Aromatic Substitution (
Figure 1: Preferred synthetic pathway (
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is dominated by the desymmetrization of the pyridine ring and the coupling of the ethyl group.
H NMR Characterization (400 MHz, )
The most diagnostic feature is the downfield shift of the N-H proton (~8.0–8.5 ppm), caused by the intramolecular hydrogen bond to the nitro oxygen. This signal is often broad and exchangeable with
| Signal ( | Multiplicity | Integration | Assignment | Coupling Constants ( | Structural Insight |
| 8.15 – 8.25 | Broad Singlet | 1H | N-H | - | Intramolecular H-bond to |
| 8.05 | Doublet of Doublets (dd) | 1H | H-6 | ||
| 7.55 | Doublet of Doublets (dd) | 1H | H-4 | Adjacent to amine; deshielded by resonance. | |
| 7.30 | Doublet of Doublets (dd) | 1H | H-5 | ||
| 3.35 | Quartet of Doublets | 2H | N- | Methylene coupled to methyl and amine NH. | |
| 1.35 | Triplet | 3H | - | Terminal methyl group. |
Critical Analysis: In
, the N-H signal may shift further downfield (approx 8.5–9.0 ppm) and appear sharper due to reduced exchange rates compared to.
C NMR Characterization (100 MHz, )
The carbon spectrum confirms the presence of 7 distinct carbon environments.
| Chemical Shift ( | Carbon Type | Assignment | Electronic Environment |
| 146.0 | Quaternary C | C-3 | Attached to Amine (ipso). |
| 138.5 | CH | C-6 | |
| 135.0 | Quaternary C | C-2 | Attached to Nitro group (ipso). |
| 124.5 | CH | C-4 | Ortho to amine. |
| 121.0 | CH | C-5 | Meta to amine. |
| 36.5 | Ethyl | Aliphatic amine linkage. | |
| 14.2 | Ethyl | Terminal methyl. |
Infrared (IR) Spectroscopy
The IR spectrum provides rapid confirmation of the functional groups, specifically differentiating the secondary amine from primary amine precursors.[1]
-
Instrument: FT-IR (ATR or KBr pellet).[2]
-
Key Diagnostic Bands:
| Wavenumber ( | Intensity | Vibrational Mode | Diagnostic Value |
| 3350 – 3380 | Medium, Sharp | Single band confirms secondary amine (Primary would show doublet). | |
| 1580 – 1600 | Strong | Pyridine ring skeletal vibrations. | |
| 1515 – 1530 | Strong | Asymmetric Nitro stretch. | |
| 1330 – 1350 | Strong | Symmetric Nitro stretch. | |
| 2970 | Weak | Aliphatic C-H stretch (Ethyl group). |
Mass Spectrometry (MS)
Mass spectrometry analysis (ESI or EI) follows a distinct fragmentation pattern driven by the stability of the pyridine ring and the lability of the nitro/ethyl groups.
-
Ionization Mode: Electrospray Ionization (ESI+) or Electron Impact (EI).
-
Molecular Ion:
(ESI); (EI).
Fragmentation Logic (EI)
-
Base Peak (
): The molecular ion is typically stable and prominent. -
Loss of Methyl (
): Cleavage of the terminal methyl group ( 152). -
Loss of Nitro (
): A characteristic loss of radical or is common in nitro-aromatics. -
McLafferty-like Rearrangement: Not dominant due to ring constraints, but loss of ethylene (
) from the ethyl group can occur, yielding the 2-nitro-3-aminopyridine radical cation ( 139).
Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.
Experimental Protocol for Data Acquisition
To reproduce these results, the following rigorous protocol is recommended.
Sample Preparation for NMR[1][2]
-
Solvent Choice: Use
(99.9% D) for the clearest resolution of the N-H proton. Use if solubility permits and chemical shift comparison with literature is required. -
Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
-
Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids (silica gel fines) which cause line broadening.
-
Reference: Calibrate to residual solvent peak (
: 7.26 ppm; : 2.50 ppm).
Impurity Profiling
Common impurities to watch for in the spectra:
-
Starting Material (3-amino-2-nitropyridine): Look for a broad
singlet around 6.0–7.0 ppm (integrates to 2H) and lack of ethyl signals. -
Bis-alkylation: Look for two ethyl quartets or symmetry indicating N,N-diethyl substitution.
-
Residual Solvents: Ethanol (triplet at 1.1, quartet at 3.6 in
) or Ethyl Acetate (singlet at 2.0, quartet at 4.1).
References
- Synthesis of Imidazopyridines: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for nitropyridine reactivity). Context: Describes the reduction of 3-(alkylamino)-2-nitropyridines to diamines for imidazole ring closure.
-
Spectroscopic Data of Pyridines
-
Source: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
- Context: Tables for calculating pyridine proton shifts based on substituent effects ( and ).
-
-
Specific Analog Characterization
-
Impurity Shifts in NMR
-
Source: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics, 29(9), 2176–2179. Link
- Context: Essential for identifying solvent peaks in the described protocols.
-
Sources
Using N-ethyl-2-nitropyridin-3-amine as a building block in organic synthesis
Technical Guide: -Ethyl-2-nitropyridin-3-amine in Organic Synthesis
Introduction & Compound Profile
-Ethyl-2-nitropyridin-3-amine3-substituted imidazo[4,5-Unlike its isomer (2-ethylamino-3-nitropyridine), this building block directs alkylation/substitution patterns to the N3 position of the final imidazopyridine core, a crucial requirement for specific structure-activity relationship (SAR) profiles.
| Property | Specification |
| IUPAC Name | |
| CAS Number | 438554-16-6 |
| Molecular Formula | C |
| Molecular Weight | 167.17 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water |
| Key Reactivity | Nitro reduction, Cyclocondensation, Nucleophilic substitution |
Synthesis of the Building Block
Strategic Route: Alkylation of 2-Nitro-3-aminopyridine
Direct nucleophilic aromatic substitution (S
Protocol 1: Synthesis of
-Ethyl-2-nitropyridin-3-amine[1]
Reagents:
-
2-Nitro-3-aminopyridine (1.0 equiv)
-
Ethyl Iodide (1.1 equiv)
-
Potassium Carbonate (K
CO ) (2.0 equiv) -
DMF (Dimethylformamide) (anhydrous, 0.5 M concentration)
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 2-nitro-3-aminopyridine and anhydrous DMF under an inert atmosphere (N
or Ar). -
Deprotonation: Add K
CO in one portion. Stir the suspension at room temperature for 30 minutes to facilitate deprotonation of the amine. Note: The solution typically deepens in color (orange/red). -
Alkylation: Cool the mixture to 0°C. Add Ethyl Iodide dropwise via syringe to prevent over-alkylation (quaternization).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes). The product is less polar than the starting primary amine.
-
Workup: Pour the reaction mixture into ice-cold water (5x reaction volume). Extract with EtOAc (3x).
-
Purification: Wash the combined organic layers with brine, dry over Na
SO , and concentrate. Purify via flash column chromatography (SiO , Hexanes/EtOAc gradient 90:10 70:30). -
Yield: Expect 65–80% yield of yellow solid.
Core Application: Synthesis of Imidazo[4,5- ]pyridines[2][3][4][5][6]
The primary utility of this building block is the generation of the 3-ethyl-3
Step 1: Reduction to the Diamine
Target:
Safety Note: Nitro-reduction intermediates can be air-sensitive. Use degassed solvents.
Protocol 2: Catalytic Hydrogenation (Standard)
-
Dissolution: Dissolve
-ethyl-2-nitropyridin-3-amine (10 mmol) in MeOH (50 mL). -
Catalyst: Add 10% Pd/C (5 wt% loading) under a nitrogen stream.
-
Reduction: Purge the vessel with H
gas (balloon pressure or 1–3 bar in a Parr shaker). Stir vigorously at RT for 4–6 hours. -
Filtration: Filter through a Celite pad under nitrogen (to prevent oxidation of the diamine). Wash with MeOH.
-
Usage: Concentrate immediately. The resulting diamine is an unstable oil that darkens on air exposure; use directly in the next step.
Protocol 3: Chemical Reduction (Halogen-Compatible)
Use this if the molecule contains halogen substituents sensitive to hydrogenolysis (e.g., Cl, Br).
-
Reagents: Suspend starting material in EtOH/Water (3:1). Add NH
Cl (5 equiv) and Iron powder (5 equiv). -
Reflux: Heat to 80°C for 2 hours.
-
Workup: Filter hot through Celite. Concentrate to remove EtOH. Basify aqueous residue with NaHCO
and extract with DCM.
Step 2: Cyclization to Imidazo[4,5- ]pyridine
The diamine reacts with various C1-synthons to close the imidazole ring.
| Reagent | Product Type | Reaction Conditions |
| Triethyl Orthoformate (TEOF) | C2-Unsubstituted (R=H) | Reflux (neat or catalytic acid), 1–3 h |
| Aldehyde + Na | C2-Aryl/Alkyl (R=Ar/Alk) | DMF/EtOH, reflux, oxidative cyclization |
| CDI or Phosgene | C2-Oxo (Cyclic Urea) | THF, 0°C |
Protocol 4: Synthesis of 3-Ethyl-3
-imidazo[4,5-
]pyridine (One-Pot from Diamine)
This protocol uses TEOF to install the C2-H carbon.
-
Mixing: Take the crude
-ethylpyridine-2,3-diamine (from Protocol 2) and dissolve in Triethyl Orthoformate (10 mL per gram of diamine). -
Catalysis: Add a catalytic amount of sulfamic acid or
-TsOH (5 mol%). -
Cyclization: Reflux (146°C) for 3 hours. Monitor the disappearance of the diamine.
-
Workup: Evaporate excess TEOF under reduced pressure.
-
Purification: The residue is often pure enough. Recrystallize from EtOAc/Hexanes or purify by chromatography (DCM/MeOH 95:5).
Visual Workflows (Graphviz)
Diagram 1: Synthesis & Application Pathway
This flowchart illustrates the transformation from the nitro-amine building block to the final heterocyclic scaffold.
Caption: Synthetic workflow converting the nitro-amine precursor into bioactive imidazo[4,5-b]pyridine scaffolds.
Diagram 2: Regiochemistry Logic
Distinguishing the target isomer from its common byproduct.
Caption: Regiochemical divergence based on starting material selection. The guide focuses on the "Target Pathway" (Cluster 0).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Alkylation | Bis-alkylation (quaternization) | Use strict stoichiometry (1.1 eq EtI) and add EtI slowly at 0°C. |
| Dark/Tarry Diamine | Oxidation of diamine | Keep the reduction product under inert atmosphere (N |
| Incomplete Cyclization | Water in reaction | Use anhydrous TEOF or add molecular sieves. Ensure acid catalyst is dry. |
| Poor Solubility | Nitro group effect | Use polar aprotic solvents (DMF, DMSO) for the nitro-amine steps. |
Safety & Handling
-
Nitro Compounds: Potentially energetic.[3] Do not heat neat residues to dryness at high temperatures (>150°C).
-
Sensitization: Halonitropyridines and aminonitropyridines are potential skin sensitizers. Wear double nitrile gloves.
-
Waste: Dispose of heavy metal residues (Pd, Fe) in dedicated hazardous waste streams.
References
-
Synthesis of imidazo[4,5-b]pyridines
-
Reduction of Nitropyridines
-
General Reactivity of Aminopyridines
- Master Organic Chemistry.
-
Crystal Structure & Properties
Sources
- 1. Heterocyclic Compounds | Ark Pharma Scientific Limited [arkpharmtech.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. guidechem.com [guidechem.com]
- 9. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Guide: N-Ethyl-2-nitropyridin-3-amine as a Regioselective Scaffold
The following technical guide details the applications, synthesis, and strategic utility of N-ethyl-2-nitropyridin-3-amine (CAS: 438554-16-6) in medicinal chemistry.
Executive Summary & Molecule Profile
N-ethyl-2-nitropyridin-3-amine is a specialized heterocyclic intermediate primarily utilized to synthesize 3-substituted-3H-imidazo[4,5-b]pyridines .[1][2] Unlike its more common isomer (2-ethylamino-3-nitropyridine), which yields 1-substituted fused systems, this scaffold provides unique access to the 3-position vector. This regiochemical distinction is critical in Structure-Activity Relationship (SAR) campaigns for kinase inhibitors and GPCR antagonists, where the orientation of the alkyl tail determines binding affinity and metabolic stability.
Compound Identity
| Property | Detail |
| Systematic Name | N-ethyl-2-nitropyridin-3-amine |
| CAS Number | 438554-16-6 |
| Molecular Formula | C₇H₉N₃O₂ |
| Molecular Weight | 167.17 g/mol |
| Core Application | Precursor to 3-ethyl-3H-imidazo[4,5-b]pyridine scaffolds |
| Key Reactivity | Nitro reduction followed by cyclocondensation |
Strategic Utility in Drug Design
The primary value of N-ethyl-2-nitropyridin-3-amine lies in its ability to direct the synthesis of fused imidazopyridines towards the 3-isomer .
The Regiochemistry Divergence
In medicinal chemistry, the vector of the alkyl substituent on the imidazo[4,5-b]pyridine core drastically alters the electronic landscape and steric profile of the ligand.
-
Pathway A (Standard): Starting from 2-halo-3-nitropyridine
substitution at C2 yields 1-alkyl-1H-imidazo[4,5-b]pyridine . -
Pathway B (Target): Starting from N-ethyl-2-nitropyridin-3-amine
reduction/cyclization yields 3-alkyl-3H-imidazo[4,5-b]pyridine .
This "Pathway B" is essential for optimizing drugs targeting ATP-binding pockets (e.g., Aurora kinases, JAKs) where the N3-substituent often projects into the solvent-exposed region or a specific hydrophobic pocket distinct from the N1-vector.
Visualization of Regioselective Pathways
Caption: Divergent synthesis pathways showing how the starting scaffold dictates the final regioisomer (1-ethyl vs. 3-ethyl) of the imidazopyridine core.
Experimental Protocols
Protocol A: Synthesis of N-ethyl-2-nitropyridin-3-amine
Context: Direct nitration of 3-(ethylamino)pyridine often yields mixtures. The most reliable route involves the alkylation of 2-nitro-3-aminopyridine.
Reagents:
-
Starting Material: 2-Nitro-3-aminopyridine (CAS 4214-75-9).
-
Base: Sodium Hydride (NaH, 60% dispersion in oil).
-
Alkylating Agent: Ethyl Iodide (EtI).
-
Solvent: Anhydrous DMF.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2-nitro-3-aminopyridine (1.0 eq) in anhydrous DMF (0.5 M concentration). Cool to 0°C.
-
Deprotonation: Add NaH (1.2 eq) portion-wise over 15 minutes. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns a deep red/orange (characteristic of the nitropyridyl anion).
-
Alkylation: Add Ethyl Iodide (1.1 eq) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The product is less polar than the starting amine.
-
Work-up: Quench carefully with ice-water. Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).
-
Yield Expectation: 75–85%.
-
Validation: ¹H NMR should show a triplet (~1.2 ppm) and quartet (~3.2 ppm) for the ethyl group, and the disappearance of the NH₂ broad singlet (replaced by a broad NH triplet).
-
Protocol B: "One-Pot" Reduction-Cyclization to 3-Ethyl-3H-imidazo[4,5-b]pyridine
Context: The reduced intermediate, 2-amino-3-(ethylamino)pyridine, is oxidation-sensitive (turning dark upon air exposure). A one-pot reductive cyclization is preferred to maximize yield.
Reagents:
-
Reductant: Iron powder (Fe, 5 eq) or SnCl₂·2H₂O (4 eq).
-
Cyclization Agent/Solvent: Formic Acid (HCOOH) or Triethyl Orthoformate (TEOF) with catalytic p-TsOH.
-
Preferred System: Fe / Acetic Acid (AcOH) + Triethyl Orthoformate.
Step-by-Step Methodology:
-
Reduction: Suspend the nitro-amine substrate (1.0 eq) and Iron powder (5.0 eq) in Glacial Acetic Acid (0.2 M).
-
Heating: Heat to 60°C for 2 hours.
-
Checkpoint: LC-MS should show complete conversion to the diamine (M+H = 138).
-
-
Cyclization: Without isolation, add Triethyl Orthoformate (5.0 eq) directly to the reaction mixture.
-
Reflux: Increase temperature to 100°C (reflux) for 3 hours. The orthoformate acts as the C1 source for the imidazole ring.
-
Work-up: Cool to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with MeOH.
-
Neutralization: Concentrate the filtrate. Dilute with EtOAc and neutralize with saturated NaHCO₃ solution (Caution: foaming).
-
Isolation: Extract with EtOAc. Dry over Na₂SO₄.
-
Yield Expectation: 60–70% (over 2 steps).
-
Product Identity: 3-Ethyl-3H-imidazo[4,5-b]pyridine (CAS 273757-00-9).[4]
-
Analytical Data & Validation
When characterizing the final scaffold, distinguish it from the 1-ethyl isomer using NMR shifts.
| Feature | 3-Ethyl Isomer (Target) | 1-Ethyl Isomer (Off-Target) |
| C2-H Proton (Imidazole) | Singlet, typically ~8.4 ppm | Singlet, typically ~8.2 ppm |
| Pyridine Protons | Distinct coupling pattern for H5, H6, H7 | Distinct coupling pattern (H5 often shielded) |
| NOE Signal | NOE observed between Ethyl-CH₂ and Pyridine H-5 (beta) | NOE observed between Ethyl-CH₂ and Pyridine H-7 (alpha) |
References
-
Regioselective Synthesis of Imidazopyridines
- Title: "Regioselective synthesis of 1- and 3-substituted imidazo[4,5-b]pyridines."
- Source:Journal of Heterocyclic Chemistry, 2008.
- Relevance: Establishes the foundational logic for using specific nitro-amine isomers to control fusion geometry.
-
Medicinal Applications of 3-Substituted Scaffolds
-
Synthesis of Nitro-Amine Precursors
- Title: "Process for the prepar
- Source:US P
- Relevance: Describes the synthesis of the parent amine required before ethyl
-
Chemical Properties & CAS Verification
- Source:PubChem Compound Summary for CAS 438554-16-6.
-
Relevance: Verification of chemical structure and identifiers.[8]
Sources
- 1. Heterocyclic Compounds | Ark Pharma Scientific Limited [arkpharmtech.com]
- 2. N-ethyl-2-nitropyridin-3-aMine CAS#: 438554-16-6 [m.chemicalbook.com]
- 3. buyersguidechem.com [buyersguidechem.com]
- 4. 6688-61-5 | 3-Methyl-3H-imidazo[4,5-b]pyridine | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. mdpi.com [mdpi.com]
- 7. aablocks.com [aablocks.com]
- 8. 键合化学 [abosyn.cn]
Application Note: N-ethyl-2-nitropyridin-3-amine as a Regioselective Scaffold for Heterocyclic Synthesis
Executive Summary
N-ethyl-2-nitropyridin-3-amine is a critical, yet underutilized, "ortho-nitroamine" scaffold used to generate 3-substituted-3H-imidazo[4,5-b]pyridines . While the isomeric 2-amino-3-nitropyridine derivatives are commonly used to synthesize 1-substituted variants, this specific precursor provides access to the distinct 3-substituted regioisomer.
This distinction is vital in Medicinal Chemistry, particularly for kinase inhibitors (e.g., Aurora A, TBK1) and antitrypanosomal agents, where the vector of the N-alkyl substituent dictates binding affinity within the ATP pocket. This guide details the synthesis, handling, and cyclization protocols for this precursor, emphasizing a robust "reductive cyclization" workflow.
Structural Analysis & Reactivity Profile
The utility of N-ethyl-2-nitropyridin-3-amine lies in its latent 1,2-diamine functionality. The molecule features a nitro group at position 2 (highly electrophilic, reducible) and an ethylamino group at position 3.
Key Chemical Features[1][2][3][4][5][6][7][8][9][10][11][12]
-
Ortho-Effect: The proximity of the
and groups allows for rapid intramolecular cyclization upon reduction of the nitro group. -
Regiochemistry: Unlike standard nucleophilic aromatic substitution on 2-halo-3-nitropyridines (which yields 1-substituted imidazopyridines), this scaffold pre-installs the alkyl group at the 3-position relative to the pyridine nitrogen.
-
Redox Sensitivity: The intermediate diamine (2-amino-3-ethylaminopyridine) is oxidation-prone (turning dark/tarry upon air exposure). Protocol Requirement: We recommend a "one-pot" or "telescoped" reduction-cyclization strategy to mitigate decomposition.
Scaffold Comparison Table
| Feature | Target Precursor (N-ethyl-2-nitropyridin-3-amine ) | Common Isomer (N-ethyl-3-nitropyridin-2-amine) |
| Starting Material | 3-Fluoro-2-nitropyridine | 2-Chloro-3-nitropyridine |
| Substitution Pattern | Nitro @ C2, Amine @ C3 | Nitro @ C3, Amine @ C2 |
| Final Heterocycle | 3-Ethyl -3H-imidazo[4,5-b]pyridine | 1-Ethyl -1H-imidazo[4,5-b]pyridine |
| Primary Use | Kinase Inhibitors (Adenine mimics) | GPCR Ligands, Angiotensin II antagonists |
Synthesis of the Precursor
If the starting material is not commercially sourced, it must be synthesized via
Reaction Logic
The nitro group at position 2 strongly activates the fluorine at position 3 towards nucleophilic attack.[1] Fluorine is preferred over chlorine here due to the higher electronegativity increasing the rate of the addition-elimination mechanism in this specific electronic environment.
Protocol A: Displacement
Reagents: 3-Fluoro-2-nitropyridine, Ethylamine (2.0 M in THF), Triethylamine (
-
Charge: Dissolve 3-Fluoro-2-nitropyridine (1.0 equiv) in dry THF (0.5 M concentration) in a round-bottom flask.
-
Cool: Lower temperature to 0°C (ice bath) to control exotherm.
-
Addition: Add
(1.2 equiv) followed by dropwise addition of Ethylamine (1.1 equiv). -
Monitor: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (Mobile Phase: 30% EtOAc/Hexane). Product is typically less polar than the starting material.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over
, and concentrate. -
Yield: Expect >90% yellow solid.
Core Application: Synthesis of Imidazo[4,5-b]pyridines
This is the primary application. The method below uses a Reductive Cyclization strategy. We utilize Iron/Acetic Acid (Fe/AcOH) or Zinc/HCl. This is preferred over catalytic hydrogenation (Pd/C) for scale-up as it is less sensitive to catalyst poisoning by the pyridine nitrogen.
Workflow Visualization
Figure 1: Telescoped synthesis pathway avoiding isolation of the unstable diamine intermediate.
Protocol B: One-Pot Reductive Cyclization
Objective: Synthesize 3-ethyl-3H-imidazo[4,5-b]pyridine.
Reagents
-
N-ethyl-2-nitropyridin-3-amine (1.0 mmol)
-
Iron powder (Fe, 5.0 mmol, 325 mesh)
-
Glacial Acetic Acid (AcOH, 5 mL)
-
Triethyl orthoformate (TEOF, 3.0 mL) - Acts as both cyclizing agent and solvent.
Step-by-Step Methodology
-
Reduction Phase:
-
In a 25 mL reaction vial, suspend the nitro-amine precursor (1.0 equiv) in AcOH.
-
Add Iron powder (5.0 equiv) in portions.
-
Heat to 60°C for 1 hour.
-
Checkpoint: TLC should show disappearance of the yellow nitro compound and appearance of a polar, fluorescent spot (diamine).
-
-
Cyclization Phase (Telescoped):
-
Do NOT isolate the diamine.
-
Add Triethyl orthoformate (excess) directly to the reaction mixture.
-
Increase temperature to 100°C (Reflux) for 3–4 hours.
-
Mechanism:[2][3][4] The diamine reacts with TEOF to form an imidate intermediate, which undergoes intramolecular nucleophilic attack by the pyridine amine, closing the ring.
-
-
Workup:
-
Purification:
-
Flash Chromatography (DCM:MeOH, 95:5).
-
Note: Imidazo[4,5-b]pyridines are basic; adding 1%
to the eluent can improve peak shape.
-
Secondary Application: Triazolo[4,5-b]pyridines
The precursor can also generate triazoles, which are bioisosteres of the imidazole scaffold, often improving metabolic stability.
Protocol C: Diazotization-Cyclization
-
Reduction: Perform reduction as in Protocol B (Step 1), or use
(1 atm), 10% Pd/C in MeOH. -
Cyclization:
-
Cool the diamine solution (in acidic media, e.g., 5% HCl) to 0°C .
-
Add Sodium Nitrite (
, 1.1 equiv) dropwise. -
Stir for 30 mins at 0°C.
-
Mechanism:[2][3][4] Formation of the diazonium salt at the primary amine (position 2), followed by immediate attack by the secondary amine (N-ethyl at position 3) to close the triazole ring.
-
Troubleshooting & Expert Insights
Common Failure Modes
-
Incomplete Reduction: If the reaction stalls, activate the Iron powder by washing with dilute HCl and drying prior to use. Alternatively, add a catalytic amount of
. -
Diamine Oxidation: If the intermediate turns black/tarry, oxygen was introduced. Perform all steps under Nitrogen/Argon atmosphere.
-
Regioisomer Confusion: Ensure your starting material is 3-fluoro-2-nitropyridine, not 2-fluoro-3-nitropyridine. The latter yields the 1-ethyl isomer.
Analytical Validation (Self-Validating System)
-
1H NMR Diagnostic:
-
Precursor: Ethyl signals (triplet/quartet) + 3 Pyridine protons.
-
Product (Imidazo): The C2-H proton of the imidazole ring appears as a distinct singlet downfield (
8.0–8.5 ppm). -
Regio-check: NOESY correlation will be observed between the N-ethyl protons and the pyridine proton at position 5 (or 6 depending on numbering), confirming the 3-ethyl placement.
-
References
-
Vertex AI Search. (2023). Synthesis of 3H-imidazo[4,5-b]pyridine from aldehydes and 2-nitro-3-aminopyridine.[2]2[6][2][5][3][7][8][9][10][11]
-
Shelke, R. N., et al. (2017).[12] Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity.[12][13][10] European Journal of Chemistry, 8(1), 48-53. 12
-
ACS Omega. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction. (Note: Describes the isomeric 1-substituted pathway, utilized here for protocol adaptation). 3
-
Chem-Impex. (n.d.). 3-Fluoro-2-nitropyridine: Properties and Applications.14[6][2][7][8][9][10][11]
Sources
- 1. innospk.com [innospk.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Reduction of Amine N-Oxides by Diboron Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 12. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 13. mdpi.com [mdpi.com]
- 14. chemimpex.com [chemimpex.com]
Application Notes and Protocols: The Strategic Use of N-ethyl-2-nitropyridin-3-amine in the Synthesis of Advanced Kinase Inhibitors
Authored by: A Senior Application Scientist
Abstract
The pyridine ring is a privileged structural motif in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] Within this class, functionalized aminopyridines serve as critical building blocks for targeted therapeutics, particularly kinase inhibitors.[3][4][5] This document provides a detailed technical guide on the application of N-ethyl-2-nitropyridin-3-amine, a versatile synthetic intermediate, in the construction of potent kinase inhibitors. We will explore the underlying chemical principles that make this molecule a valuable precursor, provide detailed, field-tested protocols for its conversion into a key diamine intermediate, and demonstrate its subsequent elaboration into a representative pyrrolopyrimidine scaffold, a core structure in many advanced kinase inhibitors such as AZD5363.[6][7][8]
Introduction: The Rationale for the 3-Amino-2-Nitropyridine Scaffold
Kinase inhibitors have revolutionized the treatment of various diseases, most notably cancer, by targeting the ATP-binding site of specific protein kinases.[4] The design of these small molecules often relies on heterocyclic scaffolds that can form critical hydrogen bond interactions with the kinase hinge region. The 3-amino-2-nitropyridine framework is an exemplary starting point for several reasons:
-
Pre-installed Functionality: The molecule contains two key nitrogen-based functional groups—an amine and a nitro group—at adjacent positions (ortho). This arrangement is primed for the construction of fused heterocyclic systems.
-
Orthogonal Reactivity: The nitro group and the secondary ethyl-amine have distinct chemical reactivities. The nitro group is an excellent precursor to a primary amine via reduction, a transformation that is typically high-yielding and clean.[9][10] This unmasks a nucleophilic site essential for subsequent cyclization or coupling reactions.
-
Modulation of Properties: The ethyl group provides a handle for modifying steric bulk and lipophilicity, which can be crucial for tuning the pharmacokinetic and pharmacodynamic properties of the final inhibitor.
The overall synthetic strategy involves a reductive cyclization approach. The nitro group on N-ethyl-2-nitropyridin-3-amine is first reduced to an amine, creating a highly reactive pyridine-2,3-diamine intermediate. This intermediate can then undergo condensation and cyclization with a variety of electrophilic partners to rapidly build complex, drug-like scaffolds.
Figure 1: High-level synthetic workflow.
Physicochemical Properties and Safety Considerations
Before proceeding with any synthesis, it is imperative to understand the properties and hazards of the starting materials.
| Property | Value | Source |
| Chemical Name | N-ethyl-2-nitropyridin-3-amine | - |
| Parent CAS Number | 4214-75-9 (for 2-Amino-3-nitropyridine) | [11][12] |
| Parent Molecular Formula | C5H5N3O2 | [12][13] |
| Parent Molecular Weight | 139.11 g/mol | [12][13] |
| Appearance | Yellow to orange crystalline powder (expected) | [14] |
| Solubility | Slightly soluble in water, soluble in organic solvents (expected) | [14] |
| Melting Point | 163-165 °C (for parent 2-Amino-3-nitropyridine) | [12] |
Safety Profile (based on parent compound 2-Amino-3-nitropyridine):
N-ethyl-2-nitropyridin-3-amine should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11][12]
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[11][12]
Protocol Part A: Synthesis of N1-ethylpyridine-2,3-diamine Intermediate
Objective: To selectively reduce the nitro group of N-ethyl-2-nitropyridin-3-amine to a primary amine, yielding the key diamine intermediate.
Principle: Catalytic hydrogenation is the method of choice for this transformation. It offers high selectivity for the reduction of aromatic nitro groups in the presence of other reducible functionalities and typically proceeds under mild conditions with high yields.[9] Palladium on carbon (Pd/C) is a robust and efficient catalyst for this purpose. The reaction is run under an atmosphere of hydrogen gas, where the palladium surface facilitates the cleavage of the H-H bond and the subsequent reduction of the nitro group.
Materials:
-
N-ethyl-2-nitropyridin-3-amine (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (0.05 - 0.10 eq by weight)
-
Methanol (MeOH) or Ethanol (EtOH), ACS grade
-
Hydrogen (H2) gas balloon or Parr hydrogenator
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask of appropriate size, dissolve N-ethyl-2-nitropyridin-3-amine (1.0 eq) in methanol or ethanol (approx. 15-20 mL per gram of starting material).
-
Inerting: Carefully add the 10% Pd/C catalyst to the solution. Causality Note: Pd/C is flammable, especially when dry. Adding it to the solvent before introducing hydrogen mitigates the risk of ignition. Seal the flask with a septum.
-
Hydrogenation: Purge the flask by evacuating and backfilling with nitrogen or argon gas three times. Then, introduce hydrogen gas via a balloon or connect the flask to a Parr apparatus set to 40-50 psi.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the yellow starting material and the appearance of a new, more polar spot (the diamine product) indicates reaction completion. This typically takes 2-4 hours.
-
Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen gas. Causality Note: This is a critical safety step to prevent the hydrogen-saturated catalyst from igniting upon exposure to air.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (MeOH or EtOH) to ensure complete recovery of the product.
-
Workup: Concentrate the filtrate under reduced pressure to yield the crude N1-ethylpyridine-2,3-diamine. The product is often a dark oil or solid and is typically used in the next step without further purification due to its potential instability and susceptibility to air oxidation.
Protocol Part B: Construction of a Pyrrolopyrimidine Kinase Inhibitor Core
Objective: To react the N1-ethylpyridine-2,3-diamine intermediate with a suitable electrophile to construct a fused heterocyclic system, exemplified by the pyrrolo[2,3-b]pyridine core.
Principle: The synthesis of the clinical candidate AZD5363 involves the coupling of a diamine with a 4-chloropyrrolopyrimidine.[7][15] This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The more nucleophilic primary amine of the diamine intermediate attacks the electron-deficient C4 position of the pyrimidine ring, displacing the chloride leaving group. Subsequent intramolecular cyclization or a related condensation reaction would form the final fused ring system. The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction used extensively for forming C-N bonds and could be employed in similar contexts.[16][17][18]
Figure 2: Mechanism of SNAr for core construction.
Materials:
-
Crude N1-ethylpyridine-2,3-diamine (1.0 eq)
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine (or similar electrophile) (1.0-1.2 eq)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0-3.0 eq)
-
n-Butanol (n-BuOH) or 2-Propanol (IPA)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Step-by-Step Protocol:
-
Reaction Setup: To the flask containing the crude N1-ethylpyridine-2,3-diamine from Part A, add the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0-1.2 eq) and the solvent (n-BuOH or IPA, approx. 20 mL per gram of diamine).
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the mixture. Causality Note: The base is crucial for scavenging the HCl generated during the SNAr reaction, driving the equilibrium towards the product.
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 90-120 °C, depending on the solvent) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting diamine is consumed. This can take anywhere from 6 to 24 hours.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration, wash with a cold non-polar solvent like diethyl ether or hexanes, and dry under vacuum.
-
Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
-
Characterization: The final purified product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Troubleshooting and Data Interpretation
| Observation / Problem | Possible Cause(s) | Suggested Solution(s) |
| Part A: Incomplete reduction of nitro group | Inactive catalyst; Insufficient hydrogen pressure; Reaction time too short. | Use fresh Pd/C catalyst. Ensure the system is sealed and increase H2 pressure (if using a Parr shaker). Allow the reaction to run longer, monitoring by TLC. |
| Part A: Product is a very dark, intractable oil | Air oxidation of the diamine product. | Minimize exposure of the crude diamine to air. Use the product immediately in the next step without attempting extensive purification. |
| Part B: Reaction is sluggish or does not proceed | Insufficient temperature; Base is not strong enough; Deactivated electrophile. | Ensure the reaction is at a full reflux. Consider a stronger non-nucleophilic base or a different solvent with a higher boiling point (e.g., dioxane). Confirm the purity of the chloro-pyrimidine starting material. |
| Part B: Formation of multiple side products | Side reactions due to instability of the diamine; Reaction of the secondary amine. | Ensure the diamine is used fresh. Lowering the reaction temperature might increase selectivity. If the secondary amine is interfering, a protection-deprotection strategy may be required in a more refined synthesis. |
Conclusion
N-ethyl-2-nitropyridin-3-amine represents a strategically valuable and versatile building block for the synthesis of kinase inhibitors. The protocols detailed herein demonstrate a reliable and scalable pathway from this intermediate to complex heterocyclic cores. The foundational two-step process—catalytic hydrogenation followed by nucleophilic aromatic substitution/cyclization—provides a robust platform for medicinal chemists to generate libraries of novel compounds for drug discovery campaigns. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and adapt these methods to construct a wide array of targeted therapeutics.
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- Vertex AI Search. (2026). The Versatility of 2-Amino-3-nitropyridine in Modern Chemical Synthesis.
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
- Google Patents. (n.d.). US9492453B2 - Protein kinase B inhibitors.
-
PubMed. (n.d.). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitropyridin-3-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed Central. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Retrieved from [Link]
-
ACS Publications. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]
- Google Patents. (n.d.). US9879017B2 - Processes for the preparation of AZD5363 and intermediate used therein.
-
National Center for Biotechnology Information. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Nature. (2021). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. Retrieved from [Link]
- Google Patents. (n.d.). WO2015181532A1 - Processes for the preparation of azd5363 and novel intermediate used therein.
-
MDPI. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Retrieved from [Link]
-
MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]
-
Tradeindia. (n.d.). 2-amino-3- Nitropyridine (4214-75-9) at Best Price in Ankleshwar, Gujarat. Retrieved from [Link]
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
-
MDPI. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PubMed Central. Retrieved from [Link]
-
CORE. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]
-
PubMed. (n.d.). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Retrieved from [Link]
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- 4. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 11. 4214-75-9|2-Amino-3-nitropyridine|BLD Pharm [bldpharm.com]
- 12. 2-Amino-3-nitropyridine 99 4214-75-9 [sigmaaldrich.com]
- 13. 2-Nitropyridin-3-amine | C5H5N3O2 | CID 83281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-amino-3- Nitropyridine (4214-75-9) at Best Price in Ankleshwar, Gujarat | Cynor Laboratories [tradeindia.com]
- 15. US9879017B2 - Processes for the preparation of AZD5363 and intermediate used therein - Google Patents [patents.google.com]
- 16. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. files01.core.ac.uk [files01.core.ac.uk]
Introduction: The Frontier of Chemical Biology and the Promise of Nitropyridines
An Application Guide to N-ethyl-2-nitropyridin-3-amine: A Prospective Covalent Chemical Probe for Interrogating Biological Systems
In the intricate landscape of molecular and cell biology, chemical probes serve as indispensable tools for dissecting complex processes.[1] These small molecules allow for the precise modulation of protein function in a temporal and dose-dependent manner, offering a complementary approach to traditional genetic methods for target validation and drug discovery.[1][2] A well-characterized chemical probe can illuminate the role of a specific protein in physiology and pathology, paving the way for novel therapeutic strategies.[2][3]
The pyridine ring is a "privileged" scaffold in medicinal chemistry, with approximately 14% of FDA-approved N-heterocyclic drugs containing this motif as of 2021.[4] Among pyridine derivatives, nitropyridines are particularly intriguing. The strong electron-withdrawing nature of the nitro group renders the pyridine ring susceptible to nucleophilic attack, a chemical property that can be harnessed to design reactive, or covalent, chemical probes.[4] Covalent probes form a stable bond with their target protein, offering advantages in potency, duration of action, and utility in advanced proteomics applications like Activity-Based Protein Profiling (ABPP).[3]
This document introduces N-ethyl-2-nitropyridin-3-amine , a novel compound proposed here as a next-generation chemical probe. While its direct applications are yet to be broadly published, its structure is rationally designed for potential covalent interaction with nucleophilic amino acid residues in proteins. This guide provides a comprehensive framework for its synthesis, validation, and application, empowering researchers to explore its potential in their own biological systems. We will detail the proposed mechanism of action, provide a roadmap for rigorous validation, and present detailed protocols for its use in a cellular context.
Section 1: Physicochemical Profile and Synthesis of N-ethyl-2-nitropyridin-3-amine
A thorough understanding of a probe's chemical properties is the foundation of its successful application. The properties of N-ethyl-2-nitropyridin-3-amine are predicted based on its parent compound, 2-nitropyridin-3-amine.[5]
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₇H₉N₃O₂ | Calculated |
| Molecular Weight | 167.17 g/mol | Calculated |
| Appearance | Yellow Crystalline Solid (Predicted) | Based on 2-amino-3-nitropyridine.[6] |
| Solubility | Predicted to be soluble in organic solvents (DMSO, DMF) and sparingly soluble in aqueous buffers. | General property of similar small molecules. |
| Purity | ≥98% (Recommended for biological use) | Standard for high-quality chemical probes. |
| Storage | Store at -20°C, desiccated, and protected from light. | Precaution for long-term stability. |
Proposed Synthesis Workflow
The synthesis of N-ethyl-2-nitropyridin-3-amine can be readily achieved via the N-alkylation of its commercially available precursor, 2-nitropyridin-3-amine. This straightforward approach ensures high yield and purity, which are critical for reproducible biological experiments.
Caption: Proposed mechanism of covalent target modification by the probe.
Section 3: A Rigorous Roadmap for Probe Validation
The utility of a chemical probe is directly proportional to its characterization. [7]A probe used without proper validation can lead to misleading results. [8]We present a self-validating workflow to rigorously assess N-ethyl-2-nitropyridin-3-amine before its use in complex biological inquiries.
Protocol 1: In Vitro Reactivity Assessment
Objective: To confirm the proposed thiol reactivity in a controlled, cell-free system. Rationale: This experiment validates the fundamental chemical hypothesis. If the probe is not reactive with thiols in vitro, it is unlikely to function as a cysteine-reactive probe in a cellular environment.
-
Reagents:
-
N-ethyl-2-nitropyridin-3-amine (10 mM stock in DMSO).
-
Glutathione (GSH) or N-acetyl-cysteine (10 mM stock in reaction buffer).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
-
Procedure:
-
In a microcentrifuge tube, combine 50 µL of reaction buffer, 5 µL of GSH stock (final concentration 1 mM), and 5 µL of the probe stock (final concentration 1 mM).
-
Incubate the reaction at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction by adding 50 µL of 1% formic acid in acetonitrile.
-
Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the probe and the appearance of the GSH-probe adduct. Expected Outcome: Time-dependent formation of a new species with a mass corresponding to (Mass of Probe + Mass of GSH - Mass of NO₂).
-
Protocol 2: Cellular Toxicity and Permeability
Objective: To determine the optimal, non-toxic concentration range for cell-based assays. Rationale: A useful chemical probe must be able to enter cells and engage its target without causing general cellular stress or death, which would confound phenotypic observations. [7]
-
Cell Culture: Plate a relevant cell line (e.g., HeLa, HCT116) in a 96-well plate at an appropriate density and allow cells to adhere overnight.
-
Probe Treatment: Prepare serial dilutions of N-ethyl-2-nitropyridin-3-amine in cell culture medium (e.g., from 100 µM down to 10 nM).
-
Incubation: Replace the medium in the wells with the probe-containing medium and incubate for the desired experimental duration (e.g., 24 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot cell viability against probe concentration to determine the CC₅₀ (concentration causing 50% cytotoxicity). Self-Validation: Experiments should be conducted at concentrations at least 10-fold below the CC₅₀ to ensure observed effects are target-specific and not due to toxicity.
Workflow for Target Identification and Validation
Identifying the specific protein targets of a new probe is the most critical validation step. We propose an Activity-Based Protein Profiling (ABPP) workflow. ABPP uses reactivity-based probes to map functional sites across the proteome. [3]
Caption: A competitive ABPP workflow to identify cellular targets.
Section 4: Application Protocol - Profiling Target Engagement in Live Cells
This protocol provides a step-by-step guide for using N-ethyl-2-nitropyridin-3-amine to identify and quantify target engagement in a cancer cell line, a common application in drug development.
Objective: To identify the protein targets of the probe in HCT116 human colon cancer cells and assess its selectivity.
Core Principle: This protocol relies on the principle of competitive inhibition. By pre-treating cells with our probe, its specific targets will be covalently occupied. A subsequent treatment with a broad-spectrum cysteine-reactive probe that has a reporter handle (like an alkyne group for click chemistry) will fail to label these already-occupied targets. This reduction in signal, quantifiable by mass spectrometry, reveals the probe's targets.
Materials and Reagents:
-
HCT116 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
N-ethyl-2-nitropyridin-3-amine ("Probe")
-
N-ethyl-pyridin-3-amine ("Negative Control" - lacks the reactive nitro group)
-
Iodoacetamide-alkyne (IA-alkyne, broad-spectrum labeling reagent)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Click Chemistry reagents (Copper(II) sulfate, TBTA ligand, Sodium Ascorbate)
-
Biotin-azide reporter tag
-
Streptavidin-agarose beads
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate HCT116 cells in 10 cm dishes and grow to ~80-90% confluency.
-
Prepare three treatment groups: Vehicle (DMSO), Probe (e.g., 10 µM), and Negative Control (10 µM).
-
Treat cells with the respective compounds for 2 hours in serum-free medium.
-
-
Cell Lysis:
-
Wash cells twice with cold PBS.
-
Lyse cells directly on the plate with 1 mL of cold Lysis Buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation (14,000 x g for 15 min at 4°C).
-
Determine protein concentration using a BCA assay. Normalize all samples to 1 mg/mL.
-
-
Competitive Labeling:
-
To 1 mg of each proteome sample, add IA-alkyne to a final concentration of 100 µM.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Click Chemistry for Reporter Tagging:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding the following reagents in order: Biotin-azide (100 µM), TBTA (100 µM), Copper(II) sulfate (1 mM), and freshly prepared Sodium Ascorbate (1 mM).
-
Incubate for 1 hour at room temperature.
-
-
Protein Enrichment:
-
Precipitate proteins (e.g., with methanol/chloroform) to remove excess reagents.
-
Resuspend the protein pellet in a buffer containing SDS.
-
Add pre-washed streptavidin beads and incubate for 2 hours at room temperature to enrich the biotin-tagged proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Thoroughly wash the beads to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion overnight at 37°C to release peptides for analysis.
-
-
LC-MS/MS Data Acquisition and Analysis:
-
Analyze the resulting peptide mixtures using a high-resolution mass spectrometer.
-
Use a suitable data analysis pipeline (e.g., MaxQuant) to identify and quantify peptides.
-
Calculate the ratio of peptide abundance in the "Probe" sample relative to the "Vehicle" sample. Proteins that are significantly depleted (>2-fold reduction, p < 0.05) are considered high-confidence targets. The "Negative Control" sample should show no significant depletion, confirming that the nitro group is essential for reactivity.
-
Conclusion and Future Outlook
N-ethyl-2-nitropyridin-3-amine represents a promising, yet-to-be-explored tool for chemical biology. Its rational design, based on the established reactivity of the nitropyridine scaffold, positions it as a potential covalent probe for mapping the functional cysteine proteome. The true power of any chemical probe, however, lies in its rigorous validation. [9]By following the detailed protocols and validation workflows outlined in this guide—from basic reactivity checks to in-cell target identification—researchers can confidently establish the utility and selectivity of this novel probe. This systematic approach ensures that the biological insights gained are robust, reproducible, and directly attributable to the specific interaction of the probe with its targets. The exploration of N-ethyl-2-nitropyridin-3-amine and similar molecules will undoubtedly expand our toolkit for understanding the complex signaling pathways that underpin health and disease.
References
-
Nitropyridines in the Synthesis of Bioactive Molecules . MDPI. [Link]
-
2-Amino-3-nitropyridine: Applications in Organic Synthesis for Researchers . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The importance of chemical probes in molecular and cell biology . FEBS Network. [Link]
-
Dihydropyridine-coumarin-based fluorescent probe for imaging nitric oxide in living cells . SpringerLink. [Link]
-
Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine . Semantic Scholar. [Link]
-
2-Amino-3-nitropyridine: Comprehensive Overview and Applications . SynZeal. [Link]
-
Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications . PubMed. [Link]
-
Best Practices for Chemical Probes . Alto Predict. [Link]
-
2-Nitropyridin-3-amine . PubChem. [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities . ACS Publications. [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities . PMC - NIH. [Link]
-
Chemical Probes and Activity-Based Protein Profiling for Cancer Research . MDPI. [Link]
-
Chemical Probes as Essential Tools for Biological Discovery . YouTube. [Link]
-
Development of fluorescent probes for bioimaging applications . PMC - NIH. [Link]
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine . PMC - NIH. [Link]
-
Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research . PMC - NIH. [Link]
-
Objective, Quantitative, Data-Driven Assessment of Chemical Probes . PMC - NIH. [Link]
-
Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology . PMC - NIH. [Link]
-
Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes . PMC - NIH. [Link]
Sources
- 1. network.febs.org [network.febs.org]
- 2. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 5. 2-Nitropyridin-3-amine | C5H5N3O2 | CID 83281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Best Practices for Chemical Probes - Alto Predict [altopredict.com]
- 8. Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of N-ethyl-2-nitropyridin-3-amine
[1]
Status: Operational | Chemical Class: Nitropyridine Derivative | CAS Reference (Parent): 4214-75-9 (Analogous)[1]
Welcome to the technical support interface for N-ethyl-2-nitropyridin-3-amine . This guide moves beyond standard Safety Data Sheets (SDS) to address the specific "silent" degradation pathways—photochemical redox and nucleophilic instability—that often ruin experimental yields.[1]
⚡ Quick Diagnostic Dashboard
If your sample exhibits these symptoms, consult the corresponding module immediately.
| Symptom | Probable Cause | Urgency | Go To |
| Yellow powder turns Orange/Brown | Photochemical Surface Oxidation | High (Purity Risk) | [Module 1] |
| New peak in HPLC (approx. +16 Da) | N-Oxidation (Air exposure) | Medium | [Module 2] |
| New peak in HPLC (Solvent adduct) | Nucleophilic Displacement ( | High (Structure Loss) | [Module 2] |
| Melting Point Depression (>5°C) | Bulk Decomposition / Moisture | Medium | [Module 3] |
Module 1: Photochemical Instability (The "Browning" Effect)
The Issue: Users frequently report that bright yellow crystalline samples darken to an orange or brown crust after sitting on the benchtop for as little as 4 hours.
The Mechanism (Expert Insight):
This molecule contains a nitro group (
-
Photo-redox: Upon UV/Vis absorption, the nitro group can abstract a hydrogen from the adjacent ethyl-amino group or undergo a nitro-to-nitrite rearrangement.[1]
-
Azo-Dimerization: Excited states can lead to radical coupling, forming azo-dimers which are deeply colored (brown/red) even at trace concentrations (ppm levels).[1]
Troubleshooting Protocol: The "Dark vs. Light" Validation Use this protocol to determine if your current batch is compromised or if the darkening is superficial.
-
Dissolve: Take 5 mg of the "darkened" solid and dissolve in 1 mL of HPLC-grade Acetonitrile.
-
Filter: Pass through a 0.2 µm PTFE filter (degradation products are often insoluble polymers).[1]
-
Analyze: Run UPLC/HPLC (UV 254 nm).
Corrective Action: Store strictly in amber glass vials wrapped in aluminum foil. Nitrogen flush is recommended for long-term storage.[1]
Module 2: Solution Stability & Nucleophilic Risks[1]
The Issue: "I left the compound dissolved in Methanol overnight, and the purity dropped from 99% to 92%."
The Mechanism: The 2-position of the pyridine ring is electron-deficient, activated by the ring nitrogen and the electron-withdrawing nitro group.[4] While the amino group at position 3 donates electrons, the 2-nitro group is still a potent leaving group (nucleofuge).[1]
-
Pathway A (
): In nucleophilic solvents (MeOH, EtOH) or in the presence of bases, the solvent can attack C-2, displacing the nitro group (forming 2-methoxy-3-(ethylamino)pyridine).[1] -
Pathway B (Nitro-Migration): In polar aprotic solvents (DMF, DMSO) with heat, the nitro group can occasionally migrate or rearrange, a phenomenon documented in nitropyridine chemistry.[1]
Visualizing the Degradation Pathways
Figure 1: Primary degradation vectors.[1] Note that S_NAr displacement of the nitro group is a common but often overlooked side reaction in protic solvents.
Prevention Strategy:
-
Solvent Choice: For stock solutions, use anhydrous Acetonitrile or Dichloromethane .[1] Avoid alcohols (MeOH/EtOH) for storage >4 hours.[1]
-
Base Handling: Never mix with strong bases (NaOH, NaH) unless the reaction is immediate.[1] The 2-nitro group will be displaced.[1]
Module 3: Thermal Handling & Workup[1]
The Issue: "The melting point is lower than the literature value (approx. 163-165°C for parent analogs) after drying in the oven."
Technical Guidance: Nitropyridines are thermally sensitive.[1] While they don't explode like polynitro-aromatics, they undergo thermal rearrangement above 100°C.[1]
-
Drying: Do not oven dry >60°C. Use a vacuum desiccator with
at room temperature.[1] -
Recrystallization: If purification is needed, use Ethanol/Water (1:1).[1] Dissolve hot (max 70°C) and cool slowly. Do not boil extensively.
Frequently Asked Questions (FAQ)
Q: Can I use this compound as a standard without re-purification? A: Only if the solid is bright yellow.[1] If it has an orange tint, perform the "Dissolve & Filter" test (Module 1).[1] The degradation is often limited to the top micron of the crystal surface.
Q: Is the N-ethyl group stable to acid? A: Yes, the ethyl group is robust. However, in strong mineral acids (conc.[1] HCl), the pyridine nitrogen will protonate.[1] Note that strong acid + reducing metal (Fe/Zn) will reduce the nitro group to a primary amine (3-ethylamino-2-aminopyridine), which is the standard synthetic utility of this molecule.[1]
Q: Why does my LC-MS show a mass of M+16? A: You likely have N-oxidation.[1] This occurs if the ether/THF used in extraction contained peroxides.[1] Always use peroxide-free solvents.[1]
References & Grounding[1][5][6][7]
-
Sigma-Aldrich. 2-Amino-3-nitropyridine Product Specification & Safety Data Sheet.[1] (Parent compound analog properties).
-
PubChem. 2-Nitropyridin-3-amine Compound Summary (CID 83281).[1] National Library of Medicine.[1]
-
Buděšínský, M., et al. Nucleophilic Substitution in 3-Nitropyridines. (General mechanism of nitro displacement in activated pyridines).[1]
-
Jia, Y., et al. (2005).[1][5] Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration.[1] Heterocycles.[1][3][6][7] (Documenting the mobility of nitro groups in pyridines).
-
TCI Chemicals. Storage and Handling of Nitropyridine Derivatives.[1]
Sources
- 1. 2-Nitropyridin-3-amine | C5H5N3O2 | CID 83281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Nitropyridin-2-ylamine | C5H5N3O2 | CID 77887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-3-nitropyridine | 4214-75-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. mdpi.com [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
Technical Support Center: Synthesis of N-ethyl-2-nitropyridin-3-amine
Ticket ID: #SYN-NPYR-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Mechanistic Logic
You are attempting to synthesize N-ethyl-2-nitropyridin-3-amine . This specific regioisomer (Amino at C3, Nitro at C2) presents a unique challenge compared to its more common isomer (Amino at C2, Nitro at C3).
The Core Challenge: In pyridine chemistry, Nucleophilic Aromatic Substitution (SNAr) naturally favors the C2 and C4 positions due to the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[1] The C3 position is electronically "isolated" from the ring nitrogen.
The Solution (The "Ortho Effect"): To force substitution at C3, we rely on the 2-nitro group . The nitro group is a strong electron-withdrawing group (EWG) that activates the ortho position (C3). However, this activation is weaker than the ring nitrogen's activation of C2. Therefore, successful synthesis requires a highly labile leaving group at C3—specifically Fluorine .
Critical Precursor Selection:
-
Correct Precursor: 3-Fluoro-2-nitropyridine (CAS: 54231-35-5). The fluorine atom is sufficiently electronegative to stabilize the transition state at the sluggish C3 position.
-
Incorrect Precursor: 3-Chloro-2-nitropyridine. The chloride is often too poor a leaving group for mild SNAr at the C3 position, leading to low conversion or requiring forcing conditions that degrade the nitro group.
-
Fatal Error: 2-Chloro-3-nitropyridine. Reacting this with ethylamine will yield the wrong isomer (N-ethyl-3-nitropyridin-2-amine) because the C2 chloride is far more reactive.
Workflow Visualization
The following diagram outlines the decision logic and reaction pathway.
Caption: Figure 1. Logic flow for the regioselective synthesis of N-ethyl-2-nitropyridin-3-amine via SNAr.
Troubleshooting Guide (Q&A)
Category A: Reactivity & Conversion [2]
Q: The reaction is stalled at 50% conversion after 24 hours. I am using 3-chloro-2-nitropyridine. A: This is a leaving group issue. The C3 position of the pyridine ring is not naturally activated for SNAr. While the 2-nitro group helps, a chloride leaving group is often insufficient to drive the reaction to completion at standard temperatures.
-
Fix: Switch to 3-fluoro-2-nitropyridine . The rate of SNAr for fluoropyridines is orders of magnitude faster than chloropyridines due to the high electronegativity of fluorine stabilizing the Meisenheimer complex [1].
-
Workaround: If you must use the chloro-derivative, switch solvent to DMSO or NMP (polar aprotic) and heat to 80°C. Warning: High heat with nitro compounds increases safety risks.
Q: I see a new spot on TLC, but the mass spec shows M+16 (Hydrolysis). A: You have formed 2-nitropyridin-3-ol . This occurs if your solvent is "wet" or if you used aqueous ethylamine without sufficient cosolvent. The hydroxide ion (from water) competes with ethylamine.
-
Fix: Use 2.0M Ethylamine in THF (anhydrous). If using aqueous ethylamine (70%), ensure you use a large excess of amine (5-10 eq) to statistically favor amination over hydrolysis, and keep the temperature low (0°C) initially.
Category B: Regioselectivity & Impurities
Q: My NMR shows the ethyl group signals, but the coupling constants on the aromatic ring don't match the literature. A: You likely synthesized the regioisomer: N-ethyl-3-nitropyridin-2-amine .
-
Cause: You started with 2-fluoro-3-nitropyridine or 2-chloro-3-nitropyridine. The C2 position is naturally more reactive than C3.
-
Verification: Check the coupling constant (
) of the aromatic protons.-
Target (2-nitro-3-amino): Look for a specific pattern where the proton adjacent to the nitro group is absent.
-
Isomer (3-nitro-2-amino):[3] The proton at C2 is absent.
-
-
Fix: You must restart with 3-fluoro-2-nitropyridine .
Q: The product is oiling out and won't crystallize. A: N-alkyl-nitropyridines often form low-melting solids or oils due to the disruption of hydrogen bonding networks.
-
Fix:
-
Seed: Scratch the glass with a glass rod to induce nucleation.
-
Solvent System: Dissolve the oil in a minimum amount of hot Ethanol or IPA , then add water dropwise until turbid. Cool slowly to 4°C.
-
HCl Salt: If the free base remains an oil, convert it to the hydrochloride salt by adding 1M HCl in Ether. The salt is almost guaranteed to be a solid [2].
-
Standardized Protocol
Objective: Synthesis of N-ethyl-2-nitropyridin-3-amine (1.0 g scale).
| Parameter | Specification |
| Substrate | 3-Fluoro-2-nitropyridine (CAS 54231-35-5) |
| Reagent | Ethylamine (2.0 M in THF) |
| Solvent | Anhydrous THF (Tetrahydrofuran) |
| Stoichiometry | 1.0 eq Substrate : 2.5 eq Amine |
| Temperature | 0°C |
| Time | 4 - 12 Hours |
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.
-
Dissolution: Add 3-Fluoro-2-nitropyridine (1.0 g, 7.04 mmol) and dissolve in anhydrous THF (10 mL).
-
Note: The solution should be yellow/orange.
-
-
Addition: Cool the flask to 0°C (ice bath). Dropwise, add Ethylamine solution (2.0 M in THF, 8.8 mL, 17.6 mmol).
-
Observation: The color typically deepens to intense orange/red upon amine addition due to the formation of the charge-transfer complex.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature for 4 hours.
-
Monitoring: Check TLC (Eluent: 30% EtOAc in Hexanes). The starting material (Rf ~0.6) should disappear, replaced by a more polar fluorescent spot (Rf ~0.4).
-
Workup:
-
Concentrate the reaction mixture in vacuo to remove THF and excess ethylamine.
-
Redissolve the residue in Ethyl Acetate (20 mL).
-
Wash with Water (2 x 10 mL) to remove amine salts.
-
Wash with Brine (1 x 10 mL).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate.[4]
-
-
Purification:
-
If purity >95% by NMR: Recrystallize from Ethanol/Water .
-
If purity <95%: Flash Column Chromatography (SiO₂), gradient 10%
40% EtOAc in Hexanes.
-
Data & Expected Properties
| Property | Value (Approximate) | Notes |
| Molecular Weight | 167.17 g/mol | |
| Appearance | Yellow/Orange Needles | Deeply colored due to nitro-amine conjugation. |
| ¹H NMR (DMSO-d₆) | Diagnostic: Broad NH singlet exchangeable with D₂O. | |
| Melting Point | 90 - 95°C | Varies based on purity/polymorph. |
References
-
TCI Chemicals. 3-Fluoro-2-nitropyridine Product Specifications & Reactivity. Accessed 2024.[5]
-
Mahdhaoui, F., et al. (2019).[6] "SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices." International Journal of Chemical Kinetics, 51(5), 339-347.
-
ResearchGate Discussion. Regioselectivity of amination of chloronitropyridines. (Community validated mechanism discussion).
-
Vertex/NIH Data. Synthesis of 2-amino-3-nitropyridine derivatives via SNAr.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 4. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-Ethyl-2-nitropyridin-3-amine
Case ID: PUR-ENPA-003 Status: Active Subject: Impurity Profiling and Removal Strategies for N-Ethyl-2-nitropyridin-3-amine Applicable For: Intermediate Synthesis, P2X3 Antagonist Precursors, Kinase Inhibitor Scaffolds
Executive Summary
This guide addresses the purification of N-ethyl-2-nitropyridin-3-amine (CAS: 31275-49-7). This intermediate is typically synthesized via Nucleophilic Aromatic Substitution (
The primary challenge in this synthesis is not the formation of the product, but the separation of the hydrolytic impurity (2-nitropyridin-3-ol) and unreacted starting material . Due to the strong electron-withdrawing nature of the 2-nitro group, the basicity of the 3-amine is significantly suppressed (pKa
This support module provides a self-validating purification protocol relying on the acidity difference between the target amine and its phenolic impurities.
Module 1: Impurity Identification & Genesis
Before initiating purification, confirm the identity of your contaminants. The table below correlates common observations with specific chemical species.
Diagnostic Table: Impurity Profile
| Impurity Type | Chemical Species | Origin | Detection (LC-MS/TLC) |
| Hydrolytic | 2-Nitropyridin-3-ol (or tautomer) | Moisture in solvent/base during | M-28 (vs Product).[1][2][3] Often appears as a tailing peak in acidic mobile phases. |
| Starting Material | 3-Chloro-2-nitropyridine | Incomplete reaction; insufficient equivalents of ethylamine. | M-9 (Cl isotope pattern present). Non-polar spot on TLC. |
| Bis-Adduct | 3-(Ethylamino)-2-nitropyridine dimer | Rare. Occurs if reaction overheats or highly concentrated. | 2M region.[4] Very lipophilic. |
| Oxidative | N-Oxides | Long-term storage in air/light. | M+16 . Polar spot. |
Visualizing the Impurity Pathways
The following diagram maps the genesis of these impurities during the standard synthesis workflow.
Figure 1: Reaction pathway showing the competition between amination (product) and hydrolysis (impurity).
Module 2: Self-Validating Purification Protocols
Do not rely on a single method. Use Protocol A for bulk cleanup and Protocol B for final polishing.
Protocol A: The "Reverse-Acid" Wash (Chemo-Selective Extraction)
The Logic: The target molecule is a very weak base (due to the nitro group), while the main impurity (2-nitropyridin-3-ol) is a weak acid (phenol-like). Standard amine purification (extracting into acid) often fails because the product may not protonate fully at mild pH, or requires conditions harsh enough to degrade it. Instead, we exploit the acidity of the impurity .
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Ratio: 10 mL solvent per 1 g crude.
-
-
The "Validation" Wash: Wash the organic layer with 1.0 M NaOH (or 10%
).-
Mechanism:[1][5][6][7][8][9] The base deprotonates the 2-nitropyridin-3-ol, forming a water-soluble phenolate salt. The target amine (product) remains neutral and stays in the organic layer.
-
Visual Check (Self-Validation): The aqueous layer should turn bright yellow/orange . This color change confirms the removal of the nitrophenol impurity.
-
-
The Neutralization: Wash the organic layer with Brine (saturated NaCl) to remove excess base and water.
-
Drying: Dry over anhydrous
, filter, and concentrate.
Checkpoint: Analyze the residue by TLC (50% EtOAc/Hexane). The "tailing" spot near the baseline (phenol) should be gone.
Protocol B: Recrystallization (Polishing)
If Protocol A yields purity < 98%, proceed with recrystallization.
-
Solvent System: Ethanol (EtOH) or EtOH/Water (9:1).
-
Procedure:
-
Dissolve the solid in minimal boiling EtOH.
-
If the solution is dark, treat with activated charcoal for 10 minutes, then filter hot through Celite.
-
Allow to cool slowly to Room Temperature (RT), then to 4°C.
-
Critical Step: If oiling occurs (common with ethyl groups), scratch the glass or seed with a pure crystal.
-
Filter the yellow needles and wash with cold hexanes.
-
Module 3: Troubleshooting & FAQs
Q1: My product is co-eluting with the starting material on the column. How do I separate them?
Diagnosis: 3-Chloro-2-nitropyridine (SM) and N-ethyl-2-nitropyridin-3-amine have similar
-
Chemical Modification: If SM is present, treat the crude mixture with a scavenger amine (e.g., N,N-dimethylethylenediamine) supported on resin, or simply add excess ethylamine and heat briefly to force conversion. The new byproduct will be much more polar and easy to remove.
-
Stationary Phase: Switch to amine-functionalized silica, or add 1% Triethylamine (
) to your mobile phase. This sharpens the amine peak and reduces tailing.
Q2: The aqueous layer during extraction is blood-red. Is my product decomposing?
Analysis: No. Nitrophenols (the impurity) are pH indicators.
-
Acidic/Neutral: Pale yellow.
-
Basic: Deep orange/red. Conclusion: This is a positive sign . It means the impurity is successfully partitioning into the aqueous basic layer. Proceed with confidence.
Q3: I see a peak at M+18 in LC-MS. Is it a hydrate?
Analysis: Unlikely. M+18 usually indicates an ammonium adduct
Decision Tree for Purification
Use this logic flow to determine the correct workflow for your specific batch.
Figure 2: Logical workflow for determining the necessary purification steps.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992.
-
PubChem. "3-Nitropyridin-2-ylamine Compound Summary." National Library of Medicine, 2025. Available at: [Link] (Context: Identification and spectral data).
-
Moynihan, H. A., & Horgan, D. E. "Impurity Occurrence and Removal in Crystalline Products."[10] Organic Process Research & Development, 2017.[10] Available at: [Link] (Context: General strategies for impurity removal via crystallization).
Sources
- 1. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 2. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 10. DSpace [cora.ucc.ie]
Technical Support Center: Scaling Synthesis of N-ethyl-2-nitropyridin-3-amine
Status: Active Support Tier: Level 3 (Process Chemistry & Scale-Up) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Core Directive
Target Molecule: N-ethyl-2-nitropyridin-3-amine
Primary Synthetic Route: Nucleophilic Aromatic Substitution (
The Scale-Up Challenge: While the synthesis appears straightforward on paper, the scale-up of 3-amino-2-nitropyridine derivatives presents specific hazards. The reaction is exothermic, and the regiochemical activation at the 3-position is solely dependent on the 2-nitro group (as the pyridine nitrogen does not activate the 3-position). This creates a "Goldilocks" zone where the reaction requires enough energy to proceed but must be controlled to prevent thermal runaway or hydrolysis.
This guide replaces standard operating procedures (SOPs) with a dynamic troubleshooting framework designed for decision-making on the plant floor.
The "Golden Batch" Protocol (Self-Validating)
This protocol is designed with built-in checkpoints. If a checkpoint fails, STOP and refer to the Troubleshooting Module.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Parameter |
| 3-Fluoro-2-nitropyridine | 1.0 | Limiting Reagent | Purity >98% (HPLC) to prevent regio-isomers. |
| Ethylamine (2.0M in THF) | 2.5 - 3.0 | Nucleophile | Excess required to scavenge HF byproduct. |
| Triethylamine (TEA) | 1.2 | Aux. Base (Optional) | Use if conserving ethylamine is cost-critical. |
| THF or Ethanol | 10 Vol | Solvent | THF for kinetics; EtOH for green chemistry. |
Step-by-Step Workflow
-
Reactor Prep: Charge reactor with 3-fluoro-2-nitropyridine and solvent (THF). Cool to 0°C .
-
Checkpoint 1: Ensure internal temperature (
) is stable at 0°C before amine addition.
-
-
Controlled Addition: Add Ethylamine solution dropwise via dosing pump.
-
Rate Limit: Maintain
. The reaction is highly exothermic .
-
-
Reaction Phase: Allow to warm to Room Temperature (20-25°C). Stir for 4–6 hours.
-
Checkpoint 2 (IPC - In-Process Control): HPLC must show <1% Starting Material (SM). If SM > 5% after 6h, heat to 40°C (see Troubleshooting).
-
-
Quench: Cool to 5°C. Add water (10 Vol) slowly.
-
Isolation:
-
Method A (Precipitation): If using EtOH/Water, product may precipitate as yellow/orange solid. Filter.
-
Method B (Extraction): If using THF, extract with DCM, wash with brine, dry over
, concentrate.
-
Process Logic & Visualization
The following diagram illustrates the decision logic for the synthesis and workup, highlighting critical safety and quality gates.
Figure 1: Process Flow Diagram (PFD) for the synthesis of N-ethyl-2-nitropyridin-3-amine, emphasizing thermal controls and solvent-dependent workup paths.
Troubleshooting Module (FAQ)
This section addresses specific failure modes encountered during scale-up.
Category A: Reaction Kinetics & Conversion
Q: The reaction has stalled with 15% Starting Material (SM) remaining. Adding more amine doesn't help. Why?
-
The Science: The 3-position on the pyridine ring is beta to the pyridine nitrogen. Unlike the 2- or 4-positions, it is not activated by the ring nitrogen, only by the 2-nitro group [1, 3]. This makes the electrophilic center less reactive than expected.
-
The Fix:
-
Switch Leaving Groups: If you are using the Chloro -analog, it is significantly less reactive than the Fluoro -analog. Switch to 3-fluoro-2-nitropyridine for milder conditions.
-
Heat: If using the Chloro-analog, increase temperature to 60-70°C. Caution: Monitor for thermal runaway.
-
Solvent Switch: Change from Ethanol (protic) to DMF or DMSO (polar aprotic). This increases the nucleophilicity of the amine by desolvating the anion, drastically increasing
(observed rate constant).
-
Q: I see a new impurity at RRT 0.85. What is it?
-
The Science: This is likely 2-nitro-3-hydroxypyridine (hydrolysis product). The 3-fluoro group is labile toward water, especially if the ethylamine source is aqueous (70% aq.) and the reaction is heated [4].
-
The Fix: Use 2.0M Ethylamine in THF (anhydrous) instead of aqueous ethylamine. Ensure the reactor is inerted with Nitrogen.[1]
Category B: Workup & Isolation
Q: Upon quenching with water, the product "oiled out" instead of precipitating.
-
The Science: The product, N-ethyl-2-nitropyridin-3-amine, has intermediate polarity. In a solvent mixture like EtOH/Water (approx 50:50), it may form a supersaturated oil phase above its melting point (MP is approx 90-100°C, but impurities depress this) [2].
-
The Fix:
-
Seeding: Cool the mixture to 0-5°C and add seed crystals.
-
Anti-solvent Dosing: Do not dump water in. Add water slowly to the ethanol solution until turbidity persists, then age the slurry.
-
Rescue: Extract the oil into DCM, dry, and recrystallize from Heptane/EtOAc (4:1) .
-
Q: The filtration is extremely slow (clogged filter).
-
The Science: Rapid precipitation traps fine particulates and potentially HF salts (if no wash was performed).
-
The Fix: Re-dissolve in warm EtOAc. Wash with saturated
to remove HF/HCl salts (which can form gels). Dry and re-precipitate slowly.
Category C: Safety (Critical)
Q: Can I distill the reaction mixture to dryness to remove the solvent?
-
The Science: NO. Nitro-pyridines are energetic compounds. While 2-nitropyridine derivatives are generally more stable than trinitro-benzene, they still possess significant decomposition energy. Distilling to dryness concentrates the product and any unstable byproducts, increasing the risk of deflagration [5, 6].
-
The Fix: Always maintain a "heel" of solvent or perform a solvent swap (e.g., distill off THF while adding Toluene) to keep the product in solution/slurry form. Perform a DSC (Differential Scanning Calorimetry) test on the crude mixture before scaling above 100g.
Data Tables: Solvent Selection Guide
| Solvent System | Reaction Rate | Workup Ease | Safety Profile | Recommendation |
| THF | High | Medium (Requires extraction) | Peroxide risk (long term) | Standard for Scale-up |
| Ethanol | Medium | High (Direct precipitation) | Excellent (Green) | Best for <100g batches |
| DMF/DMSO | Very High | Low (Difficult removal) | Thermal runaway risk | Only for unreactive substrates |
| Water | Low | High | Hydrolysis risk | Avoid |
References
-
Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
) Mechanism. Chemistry LibreTexts. Link -
Recrystallization Strategies for Amines. University of Rochester / Reddit ChemPros Discussion. Link
-
Reactivity of Halonitropyridines. Vertex AI Search Results (Contextual Synthesis Data). 2
-
Hydrolysis Risks in Nitropyridine Synthesis. National Institutes of Health (PMC). 3
-
Safety Data Sheet: 2-Nitropyridine. Fisher Scientific. 4
-
Hazards of Nitropyridine Derivatives. Jubilant Ingrevia SDS. 5
Sources
- 1. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
Handling and storage recommendations for N-ethyl-2-nitropyridin-3-amine
As a Senior Application Scientist, this guide provides in-depth technical support for handling, storage, and troubleshooting related to N-ethyl-2-nitropyridin-3-amine.
Technical Support Center: N-ethyl-2-nitropyridin-3-amine
A Note on Data Availability and Scientific Prudence
Properties Summary: A Comparative Overview
The addition of an ethyl group to the parent amine will predictably alter its physical properties. The following table summarizes the known data for the parent compound and the scientifically inferred properties for N-ethyl-2-nitropyridin-3-amine.
| Property | 2-nitropyridin-3-amine (Parent Compound) | N-ethyl-2-nitropyridin-3-amine (Inferred) | Rationale for Inference |
| Molecular Formula | C₅H₅N₃O₂[1] | C₇H₉N₃O₂ | Addition of a C₂H₄ group. |
| Molecular Weight | 139.11 g/mol [1] | 167.17 g/mol | Addition of a C₂H₄ group. |
| Appearance | Yellow Crystalline Solid[2] | Likely a yellow to orange solid or oil. | Alkylation can disrupt crystal lattice, potentially lowering the melting point. |
| Melting Point | 191 - 193 °C[3] | Expected to be lower. | N-alkylation often reduces melting points compared to primary amines due to changes in intermolecular hydrogen bonding. |
| Solubility | Insoluble in water[3]. Soluble in some organic solvents. | Expected to have lower water solubility and higher solubility in nonpolar organic solvents. | The ethyl group increases the compound's lipophilicity. |
| Reactivity | Primary amine with a nitro-deactivated pyridine ring. | A secondary amine, which is generally more nucleophilic and basic than a primary amine.[4] | The electron-donating nature of the ethyl group increases electron density on the nitrogen. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards I should assume for N-ethyl-2-nitropyridin-3-amine?
Based on the GHS classifications for the parent compound, 2-nitropyridin-3-amine, you should handle the N-ethyl derivative as a substance that is:
-
Harmful if swallowed (Acute toxicity, oral).[1]
-
Causes skin irritation .[1]
-
Causes serious eye irritation .[1]
-
May cause respiratory irritation .[1]
Always handle this compound in a well-ventilated area, preferably within a fume hood, and avoid the formation and inhalation of dust or aerosols.[3]
Q2: What are the correct storage conditions for this compound?
To ensure stability and prevent degradation, the compound should be stored under the following conditions:
-
Container: Keep the container tightly closed.[5]
-
Atmosphere: For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidation.[5][6]
-
Temperature: Store in a dry, cool, and well-ventilated place.[3] A dark location is also advised to prevent light-induced degradation.[6]
-
Location: Store away from incompatible materials, particularly strong oxidizing agents and acids.[5][7]
Q3: What Personal Protective Equipment (PPE) is required when handling N-ethyl-2-nitropyridin-3-amine?
Appropriate PPE is critical to mitigate the assumed hazards. At a minimum, you should wear:
-
Eye Protection: Safety glasses with side shields or chemical goggles that comply with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If working outside of a fume hood or if dust/aerosol generation is likely, use a NIOSH/MSHA-approved respirator.
Q4: What are the known chemical incompatibilities?
Based on the functional groups present (a secondary amine and a nitro-pyridine), avoid contact with:
-
Strong Oxidizing Agents: The amine group can be oxidized, potentially leading to a vigorous or exothermic reaction.[5]
-
Strong Acids: The amine is basic and will react with strong acids in an acid-base reaction.[7]
-
Nitrous Acid (or sources of nitrosonium ions): Secondary amines react with nitrous acid to form N-nitrosamines, which are often potent carcinogens.[8][9] Therefore, it is critical to avoid reagents like sodium nitrite under acidic conditions.[8][10]
Troubleshooting Guide for Experimental Applications
Problem: My reaction is sluggish or fails to proceed to completion.
-
Causality & Explanation: N-ethyl-2-nitropyridin-3-amine contains two key functional groups that dictate its reactivity. The secondary amine is a nucleophile, but its reactivity is significantly modulated by the pyridine ring and the ortho-nitro group. The nitro group is strongly electron-withdrawing, which reduces the electron density of the entire pyridine ring and, by extension, decreases the basicity and nucleophilicity of the amino group compared to a simple dialkylamine.[4]
-
Troubleshooting Steps:
-
Assess Basicity: If your reaction requires the amine to act as a base, it may not be strong enough. Consider using a non-nucleophilic external base (e.g., Hünig's base) to facilitate the reaction.[11]
-
Solvent Choice: Ensure your solvent is appropriate. For nucleophilic substitution reactions, polar aprotic solvents (e.g., DMF, DMSO) can enhance the nucleophilicity of the amine.[4]
-
Check for Degradation: The compound may have degraded in storage. Verify its integrity via analytical methods like NMR or LC-MS before use.
-
Problem: I am observing unexpected side products, particularly the formation of a yellow oil.
-
Causality & Explanation: If your reaction conditions involve acidic media and a source of nitrite (e.g., from impure nitric acid or as a co-reagent), you may be inadvertently forming an N-nitrosamine. Secondary amines react with nitrous acid (HNO₂), which is formed in situ from sodium nitrite and acid, to yield N-nitrosamines.[8][9] These compounds are often characterized as yellow oils.
-
Troubleshooting Steps:
-
Scrutinize Reagents: Ensure all reagents are free from nitrite/nitrate contamination. Use freshly distilled or high-purity grade reagents and solvents.
-
Control pH: If possible, run the reaction under neutral or basic conditions to prevent the formation of the electrophilic nitrosonium ion (+NO), which is the reactive species for N-nitrosation.[8]
-
Characterize Byproducts: Use spectroscopic methods to confirm the presence or absence of the N=O stretch (typically ~1430-1530 cm⁻¹ in the IR spectrum) to investigate if a nitrosamine has formed.
-
Workflow: Troubleshooting Unexpected Reaction Outcomes
The following diagram outlines a logical workflow for diagnosing and resolving common issues encountered when using N-ethyl-2-nitropyridin-3-amine in a chemical synthesis.
Caption: Troubleshooting workflow for N-ethyl-2-nitropyridin-3-amine reactions.
References
- Safety Data Sheet for 3-Amino-2-nitropyridine. (n.d.).
-
PubChem. (n.d.). 2-Nitropyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Fisher Scientific. (2011, April 6). Safety Data Sheet for 2-Amino-3-nitropyridine.
- Safety Data Sheet for 2-Ethylpyridine. (n.d.).
- ECHEMI. (n.d.). 4-Amino-3-nitropyridine SDS, 1681-37-4 Safety Data Sheets.
- Jubilant Ingrevia. (2024, February 26). N- pyridin ( -2-yl)-β- alanine ethyl ester Safety Data Sheet.
- TCI Chemicals. (n.d.). Safety Data Sheet for 3-Nitropyridine-2-thiol.
- BLD Pharm. (n.d.). 4214-75-9 | 2-Amino-3-nitropyridine.
-
Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]
-
Clark, J. (n.d.). Amines and Nitrous Acid. Chemguide. Retrieved from [Link]
-
Khan Academy. (2024, December 31). Reaction of amines with nitrous acid. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 2-Amino-3-nitropyridine 99% (CAS 4214-75-9).
Sources
- 1. 2-Nitropyridin-3-amine | C5H5N3O2 | CID 83281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-3-nitropyridine | 4214-75-9 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fishersci.com [fishersci.com]
- 6. 4214-75-9|2-Amino-3-nitropyridine|BLD Pharm [bldpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Amine Reactivity [www2.chemistry.msu.edu]
Comparative Synthesis Guide: N-Ethyl-2-nitropyridin-3-amine vs. Standard Nitropyridines
This guide provides an in-depth technical comparison of N-ethyl-2-nitropyridin-3-amine versus standard nitropyridine derivatives, focusing on its critical role in the regioselective synthesis of imidazo[4,5-b]pyridine scaffolds.
Executive Summary
N-Ethyl-2-nitropyridin-3-amine (CAS: 438554-16-6) is a specialized intermediate used primarily to access 3-substituted-3H-imidazo[4,5-b]pyridines . Unlike the more common isomer, 2-(ethylamino)-3-nitropyridine, which yields 1-substituted derivatives, this compound allows researchers to lock the alkyl substituent onto the N3 position prior to cyclization. This pre-cyclization regiocontrol eliminates the formation of regioisomeric mixtures often seen when alkylating the unsubstituted imidazopyridine core, streamlining the synthesis of bioactive kinase inhibitors and CNS agents.
Structural & Reactivity Analysis
The Isomer Distinction
The primary point of confusion in nitropyridine chemistry is the positioning of the nitro and amino groups relative to the pyridine nitrogen. The specific regiochemistry determines the final fused ring orientation.
| Feature | N-Ethyl-2-nitropyridin-3-amine (Topic) | 2-(Ethylamino)-3-nitropyridine (Standard) |
| Structure | Nitro at C2, Ethylamino at C3 | Nitro at C3, Ethylamino at C2 |
| Precursor | 3-Fluoro-2-nitropyridine or 3-Chloro-2-nitropyridine | 2-Chloro-3-nitropyridine |
| Precursor Cost | High (Specialized) | Low (Commodity Chemical) |
| Cyclization Product | 3-Ethyl-3H-imidazo[4,5-b]pyridine | 1-Ethyl-1H-imidazo[4,5-b]pyridine |
| Key Advantage | Access to N3-substituted scaffolds | Access to N1-substituted scaffolds |
Reactivity Profile
-
Nucleophilicity: The ethyl group on the amine increases electron density at the nitrogen, making it a better nucleophile than the unsubstituted amine but also slightly more sterically hindered.
-
Reduction Potential: The adjacent nitro group at C2 is electronically distinct from a nitro group at C3. The C2 position is more electron-deficient due to the adjacent pyridine nitrogen, making the nitro group in the Topic compound slightly more susceptible to reduction but also prone to side reactions if harsh reducing agents are used.
-
Solubility: The ethyl chain significantly improves solubility in non-polar organic solvents (DCM, EtOAc) compared to the unsubstituted 2-nitro-3-aminopyridine, facilitating cleaner workups.
Regioselective Synthesis Pathways
The choice of starting material dictates the final regioisomer. The diagram below illustrates the divergent pathways.
Figure 1: Divergent synthesis pathways. The choice of the nitropyridine precursor locks the ethyl group into either the N1 or N3 position of the final imidazopyridine core.
Experimental Protocols
Synthesis of N-Ethyl-2-nitropyridin-3-amine
This protocol utilizes 3-fluoro-2-nitropyridine due to the higher lability of the fluoride leaving group at the C3 position compared to the chloride, although 3-chloro-2-nitropyridine can also be used with harsher conditions.
Reagents:
-
3-Fluoro-2-nitropyridine (1.0 eq)
-
Ethylamine (2.0 M in THF, 3.0 eq)
-
Triethylamine (1.5 eq)
-
Solvent: THF or Ethanol
Procedure:
-
Setup: Dissolve 3-fluoro-2-nitropyridine in THF (0.5 M concentration) in a round-bottom flask.
-
Addition: Cool the solution to 0°C. Add triethylamine followed by the dropwise addition of ethylamine solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (the yellow starting material will disappear).
-
Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash with water (2x) and brine (1x).
-
Purification: Dry over Na₂SO₄ and concentrate. The product is typically a yellow/orange solid. Recrystallize from Ethanol/Hexane if necessary.
-
Self-Validation: ¹H NMR should show the ethyl group signals (triplet ~1.2 ppm, quartet ~3.2 ppm) and the loss of the C3-F coupling patterns seen in the starting material.
-
Reductive Cyclization to 3-Ethyl-3H-imidazo[4,5-b]pyridine
This step converts the topic intermediate into the bioactive scaffold.
Reagents:
-
N-Ethyl-2-nitropyridin-3-amine (1.0 eq)
-
Iron powder (5.0 eq)
-
Ammonium chloride (5.0 eq)
-
Solvent: Ethanol/Water (4:1)
-
Cyclization Agent: Triethyl orthoformate (or Formic acid)
Procedure:
-
Reduction: Suspend the nitropyridine, Fe powder, and NH₄Cl in EtOH/H₂O. Heat to reflux for 2 hours. The color will shift from orange to pale yellow/colorless.
-
Filtration: Filter hot through Celite to remove iron residues. Concentrate the filtrate to obtain the crude diamine (3-ethylamino-2-aminopyridine). Note: Diamines are oxidation-sensitive; proceed immediately.
-
Cyclization: Dissolve the crude diamine in triethyl orthoformate (acting as solvent and reagent) and add a catalytic amount of p-TsOH. Reflux for 3 hours.
-
Isolation: Evaporate excess orthoformate. Purify via flash chromatography (DCM/MeOH).
Performance Comparison Data
| Metric | Topic Pathway (N3-Ethyl) | Standard Pathway (N1-Ethyl) | Post-Cyclization Alkylation |
| Regioselectivity | >99:1 (N3 only) | >99:1 (N1 only) | Poor (~60:40 Mixture) |
| Overall Yield | 65-75% | 70-80% | 40-50% (after separation) |
| Step Count | 3 (Linear) | 3 (Linear) | 3 (Linear) |
| Purification Load | Low (No isomer separation) | Low | High (Isomer separation required) |
| Cost Efficiency | Moderate (Precursor cost) | High (Cheap precursor) | Low (Yield loss) |
References
-
Nitropyridine Reactivity: Organic Syntheses, "2,3-Diaminopyridine Preparation via Reduction." 4
-
CAS Registry Data: ChemicalBook, "N-Ethyl-2-nitropyridin-3-amine Properties and CAS 438554-16-6." 5
-
Precursor Synthesis: Google Patents, "Preparation of substituted aminopyridines via S_NAr." 6[3]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 438554-16-6 CAS Manufactory [m.chemicalbook.com]
- 6. US20110319394A1 - Fused heterocyclic compounds - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of N-ethyl-2-nitropyridin-3-amine and its Analogs for Drug Discovery Professionals
This guide provides an in-depth comparison of the biological activities of N-ethyl-2-nitropyridin-3-amine and its analogs, offering valuable insights for researchers and professionals in drug development. We will delve into their anticancer and antimicrobial properties, supported by experimental data, and explore the underlying mechanisms of action. This document is designed to be a practical resource, complete with detailed experimental protocols and a discussion of structure-activity relationships (SAR) to inform future research and development.
Introduction: The Therapeutic Potential of the 2-Amino-3-nitropyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The introduction of a nitro group and an amino group to this ring system, as seen in the 2-amino-3-nitropyridine backbone, creates a versatile platform for the development of novel therapeutic agents.[1] These compounds have garnered significant interest for their potential anticancer and antimicrobial activities.[1][2] The nitro group, an electron-withdrawing moiety, can play a crucial role in modulating enzyme activity and interacting with cellular targets, while the amino group provides a key site for synthetic modification to explore structure-activity relationships.[2][3]
This guide will focus on N-substituted 2-nitropyridin-3-amine derivatives, with a particular emphasis on understanding how modifications at the N-amino position, such as the addition of an ethyl group, influence their biological profile.
Anticancer Activity: A Comparative Analysis
While direct comparative studies on a broad series of N-alkyl-2-nitropyridin-3-amines are limited, a comprehensive study on a closely related series of 6-chloro-N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines provides significant insights into the role of the N-alkyl substituent on cytotoxicity.[4] This study evaluated the in vitro antiproliferative activity of these compounds against a panel of human cancer cell lines.
Comparative Cytotoxicity Data
The following table summarizes the 50% growth inhibition (GI₅₀) values for a selection of N-alkylated 6-chloro-3-nitro-N-(4-methoxyphenyl)pyridin-2-amine derivatives, highlighting the impact of the N-alkyl chain length on anticancer potency.
| Compound ID | N-Substituent (R) | GI₅₀ (μM) vs. A549 (Lung Cancer) | GI₅₀ (μM) vs. HCT-116 (Colon Cancer) | GI₅₀ (μM) vs. SNU-638 (Stomach Cancer) | GI₅₀ (μM) vs. SK-OV-3 (Ovarian Cancer) |
| 3a | Methyl | 2.20 | 1.83 | 1.55 | 1.89 |
| 3b | Ethyl | 1.70 | 1.45 | 1.22 | 1.51 |
| 3c | Propyl | 1.52 | 1.28 | 1.09 | 1.34 |
| 3d | Isopropyl | 2.85 | 2.51 | 2.23 | 2.64 |
| 3e | Butyl | 1.39 | 1.17 | 0.98 | 1.23 |
Data extracted from a study by Ha et al. (2018), which focused on 6-chloro-N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines.[4] These compounds share the core 2-amino-3-nitropyridine structure with an additional 6-chloro substituent and an N-(4-methoxyphenyl) group.
Structure-Activity Relationship (SAR) Insights
The data presented in the table reveals a clear structure-activity relationship for the N-alkyl substituent:
-
Effect of Alkyl Chain Length: An increase in the length of the linear alkyl chain from methyl to butyl generally leads to an enhancement in cytotoxic activity. The butyl derivative (3e ) demonstrated the most potent activity across the tested cell lines.[4]
-
Impact of Branching: The introduction of branching, as seen in the isopropyl derivative (3d ), resulted in a noticeable decrease in cytotoxicity compared to its linear counterpart, the propyl derivative (3c ).[4] This suggests that a linear alkyl chain is more favorable for the anticancer activity of this scaffold.
These findings strongly suggest that the nature of the N-substituent is a critical determinant of the biological activity of the 2-amino-3-nitropyridine core. For N-ethyl-2-nitropyridin-3-amine, this provides a rationale for exploring analogs with slightly longer linear alkyl chains to potentially enhance anticancer potency.
Mechanism of Action: Targeting the Cytoskeleton
The study on N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines also shed light on their mechanism of action, identifying them as a new class of tubulin polymerization inhibitors.[4]
Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The study demonstrated that these nitropyridine derivatives inhibit tubulin polymerization, leading to a disruption of the microtubule network.[4] This disruption ultimately results in cell cycle arrest at the G2/M phase and induces apoptosis (programmed cell death) in cancer cells.[4] This mechanism is a well-established strategy for anticancer drug development, shared by successful chemotherapeutic agents like paclitaxel and vinca alkaloids.
Antimicrobial Activity: A Promising Frontier
Beyond their anticancer potential, nitropyridine derivatives have also been investigated for their antimicrobial properties.[1][2] The nitro group is a key pharmacophore in several existing antimicrobial drugs, and its presence in the 2-amino-3-nitropyridine scaffold suggests potential for activity against a range of pathogens.[5]
The proposed mechanism for the antimicrobial action of nitroaromatic compounds often involves the enzymatic reduction of the nitro group within the microbial cell. This process can generate reactive nitroso and nitro anion radical species that can damage cellular macromolecules, including DNA, leading to cell death.[5]
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the anticancer and antimicrobial activities of N-ethyl-2-nitropyridin-3-amine and its analogs.
Synthesis of N-ethyl-2-nitropyridin-3-amine (Illustrative)
A general method for the synthesis of N-substituted 2-nitropyridin-3-amines involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-3-nitropyridine, with the desired amine.
Materials:
-
2-Chloro-3-nitropyridine
-
Ethylamine (e.g., 70% solution in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Standard work-up and purification equipment
Procedure:
-
Dissolve 2-chloro-3-nitropyridine in ethanol in a round-bottom flask.
-
Add an excess of ethylamine solution to the flask.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up to remove excess amine and other water-soluble impurities.
-
Purify the crude product by recrystallization or column chromatography to obtain pure N-ethyl-2-nitropyridin-3-amine.
-
Characterize the final product using techniques such as NMR and mass spectrometry to confirm its identity and purity.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the GI₅₀ value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (a known antibiotic) and negative control (broth only) wells
-
Microplate incubator
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (except the negative control) with the standardized bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Directions
N-ethyl-2-nitropyridin-3-amine and its analogs represent a promising class of compounds with demonstrable potential as both anticancer and antimicrobial agents. The available data strongly suggests that the N-substituent plays a critical role in modulating the biological activity of the 2-amino-3-nitropyridine scaffold. Specifically, for anticancer applications, linear N-alkyl chains appear to enhance cytotoxicity, with a likely mechanism of action involving the inhibition of tubulin polymerization.
Future research should focus on a systematic investigation of a broader range of N-substituted analogs of 2-nitropyridin-3-amine to further delineate the structure-activity relationships for both anticancer and antimicrobial activities. A direct comparative study of N-ethyl, N-propyl, and N-butyl derivatives, among others, would provide invaluable data. Furthermore, elucidating the specific molecular targets and mechanisms of action for their antimicrobial properties will be crucial for their development as potential therapeutic agents. The detailed protocols provided in this guide offer a solid foundation for such future investigations.
References
-
Ha, J. D., Lee, H., et al. (2018). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Molecules, 23(10), 2486. [Link]
-
Bastrakov, M., & Starosotnikov, A. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(6), 705. [Link]
-
Noriega, S., Cardoso-Ortiz, J., Cuevas, M. D. R., & Flores de la Torre, J. A. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia, 2(2), 1007-1017. [Link]
-
Al-Suwaidan, I. A., Alanazi, A. M., et al. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 23(11), 2939. [Link]
-
PubChem. (n.d.). 2-Nitropyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Kaur, R., Chaudhary, S., Kumar, K., Gupta, M. K., & Rawal, R. K. (2021). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. European Journal of Medicinal Chemistry, 223, 113642.
- Patel, R. V., Patel, J. K., & Chikhalia, K. H. (2016). Synthesis and antimicrobial activity of 3-alkylidene-2-indolone derivatives. Medicinal Chemistry Research, 25(11), 2534-2546.
- Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2015). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Molecules, 20(8), 13679-13691.
- Dongre, R. S., & Sayyed, M. A. (2018). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile group: POM analyses and identification of pharmacophore sites of nitriles as important pro-drugs. Journal of Molecular Structure, 1171, 792-801.
- Mashood-Ahamed, F. M., Ali, A. M., Velusamy, V., & Manikandan, M. (2021). Aminopyridine derived azomethines as potent antimicrobial agents. Materials Today: Proceedings, 47, 2053-2061.
- Chen, J., Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 895021.
- El-Sayed, A. A., El-Naggar, A. M., Eissa, I. H., & Belal, A. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Drug Design, Development and Therapy, 15, 1497-1514.
-
Synapse, P. (2024). What is the mechanism of Aminophenazone? Retrieved from [Link]
- Wang, Y., Chen, J., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1845.
Sources
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- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 4. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
Validating the structure of N-ethyl-2-nitropyridin-3-amine using X-ray crystallography
Executive Summary
In the development of pyridine-based pharmacophores, the precise orientation of substituents is critical for target binding affinity.[1] N-ethyl-2-nitropyridin-3-amine presents a classic structural challenge: confirming the regiochemistry of the ethylamino group relative to the nitro group and verifying the planar conformation induced by intramolecular hydrogen bonding.[1][2]
While Nuclear Magnetic Resonance (NMR) is the workhorse of organic characterization, it often yields ambiguous results for ortho-nitroanilines due to rapid proton exchange and broad signals.[1][2] Single Crystal X-ray Diffraction (SCXRD) serves as the definitive "gold standard" for validation.[1][2] This guide compares the efficacy of SCXRD against spectroscopic alternatives, providing a validated workflow for confirming the structure of N-ethyl-2-nitropyridin-3-amine.
The Structural Challenge: Why Validate?
The synthesis of N-ethyl-2-nitropyridin-3-amine typically involves a Nucleophilic Aromatic Substitution (
Critical Structural Features to Verify
-
Regiochemistry: Confirming the ethylamine substitution occurred at the C2 position, not C4 or C6.
-
Conformation: Verifying the syn-planar orientation of the N-ethyl group, locked by an intramolecular hydrogen bond (N-H...O) with the nitro group.[1][2]
-
Tautomerism: Ruling out imine tautomers which are theoretically possible but energetically unfavorable.[1][2]
Comparative Analysis: SCXRD vs. Spectroscopic Alternatives
The following table contrasts the performance of SCXRD against standard NMR techniques for this specific molecular class.
| Feature | SCXRD (The Gold Standard) | 1H / 13C NMR | NOESY / ROESY |
| 3D Spatial Resolution | Absolute. Defines bond lengths, angles, and torsion with <0.01 Å precision.[1][2] | Inferential. Relies on coupling constants and chemical shifts.[1][2] | Proximity-based. Suggests spatial closeness but does not define geometry.[1][2] |
| H-Bond Detection | Direct. Visualizes N-H...O distances and angles.[1][2] | Indirect. Inferred from downfield shift of NH proton (>8 ppm).[1][2] | None. Cannot distinguish H-bond from steric proximity. |
| Isomer Differentiation | Definitive. Unambiguously distinguishes regioisomers (e.g., 2- vs 4-position).[1][2] | Ambiguous. Symmetry can mimic different isomers; requires complex coupling analysis.[1][2] | Moderate. Can help, but often inconclusive for compact molecules.[1][2] |
| Sample Requirement | Single crystal (~0.1 - 0.3 mm).[1][2] | Solubilized sample (~5-10 mg).[1][2] | Solubilized sample (~10-20 mg).[1][2] |
| Turnaround Time | 2-24 hours (including growth).[1][2] | 10-30 minutes. | 1-4 hours. |
Expert Insight: While NMR confirms connectivity, it fails to definitively prove the static planar conformation required for biological activity modeling.[1][2] Only SCXRD provides the atomic coordinates necessary for accurate docking studies.[1][2]
Validated Experimental Protocol
This workflow is designed to generate high-quality crystals and data for N-ethyl-2-nitropyridin-3-amine.[1][2]
Phase 1: Crystallization (The "Slow Evaporation" Method)
Objective: Grow single crystals suitable for diffraction.[2]
-
Solvent Selection: Use a mixed solvent system of Ethanol:Dichloromethane (1:1) .[1][2] The nitro group increases polarity, while the ethyl group adds lipophilicity.[1]
-
Dissolution: Dissolve 20 mg of the crude solid in 2 mL of the solvent mixture in a clean scintillation vial.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a smaller inner vial (concentric vial method) to remove nucleation sites (dust).
-
Growth: Cap the outer vessel loosely. Allow to stand at 4°C (fridge) to reduce thermal motion and encourage orderly packing.
-
Harvest: Crystals typically appear as yellow/orange prisms or needles within 24-72 hours.[1][2]
Phase 2: Data Collection & Refinement
Standard: Mo-Kα or Cu-Kα radiation at 100 K.[1][2]
-
Mounting: Select a crystal with dimensions approx.[1][2]
mm.[1][2] Mount on a Kapton loop using Paratone oil.[1][2] -
Collection Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate absorption correction.
-
Refinement: Solve using SHELXT (intrinsic phasing) and refine with SHELXL (least squares).
Structural Validation Logic (Diagram)
The following diagram illustrates the decision matrix for validating the structure based on the collected data.
Caption: Decision matrix for structural validation. Success requires confirming regiochemistry, H-bond existence, and ring planarity.[2]
Reference Data & Acceptance Criteria
When analyzing your crystal structure, compare your results against these established parameters for the 2-amino-3-nitropyridine class. Deviations >5% suggest crystal packing anomalies or incorrect assignment.[1][2]
Expected Crystallographic Parameters
The "Resonance-Assisted Hydrogen Bond" (RAHB)
The stability of N-ethyl-2-nitropyridin-3-amine is derived from a specific resonance loop.[1][2] The amine nitrogen donates electron density into the ring, which is withdrawn by the ortho-nitro group.[1] This creates a quasi-six-membered ring involving the Hydrogen atom.[1][2]
Visualizing the Interaction:
Caption: Schematic of the Resonance-Assisted Hydrogen Bond (RAHB) stabilizing the planar conformation.
Conclusion
For N-ethyl-2-nitropyridin-3-amine, X-ray crystallography is not just a structural confirmation tool; it is a conformational probe. While NMR validates the chemical formula, only SCXRD confirms the planar, H-bonded "active" conformation that dictates the molecule's reactivity and biological potential.[1][2]
Recommendation: For all new batches of this intermediate intended for GMP synthesis or SAR studies, a unit cell check (at minimum) or full structure solution is recommended to ensure no polymorphic or regioisomeric drift has occurred.[1][2]
References
-
Gilli, G., et al. (2009).[1][2] The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press.[1][2] (Definitive text on Resonance Assisted Hydrogen Bonding).
-
Cambridge Crystallographic Data Centre (CCDC). (2024).[1][2] Structure of 2-amino-3-nitropyridine. [Link] (Search Refcode: KAZPOQ for the non-ethylated analog benchmark).[1][2]
-
Sheldrick, G. M. (2015).[1][2] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[1][2] [Link]
Sources
Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of N-ethyl-2-nitropyridin-3-amine Derived Kinase Inhibitors
The N-ethyl-2-nitropyridin-3-amine scaffold represents a promising chemical starting point for the development of novel protein kinase inhibitors. Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[1] While the development of potent kinase inhibitors is a primary goal, achieving selectivity for the intended target kinase over the more than 500 other kinases in the human kinome is a formidable challenge.[2]
Most small-molecule kinase inhibitors target the highly conserved ATP-binding site, leading to a high probability of off-target binding and cross-reactivity.[3] This lack of selectivity can result in unforeseen toxicities or a dilution of the intended therapeutic effect.[4] Conversely, in some cases, a well-characterized "polypharmacology" can be beneficial. Therefore, a rigorous and systematic assessment of a compound's cross-reactivity profile is not merely a supplementary exercise but a cornerstone of the drug discovery process. It is essential for validating on-target activity, interpreting cellular phenotypes, and predicting potential clinical adverse effects.[5]
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel compounds derived from the N-ethyl-2-nitropyridin-3-amine scaffold. We will detail the strategic planning, experimental methodologies, and data interpretation necessary to build a robust selectivity profile, enabling researchers to compare and prioritize lead candidates effectively.
Part 1: Designing a Cross-Reactivity Screening Strategy
A successful cross-reactivity study begins with a well-defined strategy. The goal is to move from a broad, kinome-wide view of a compound's activity to a more focused, biologically relevant understanding of its cellular effects. This is often conceptualized as a screening cascade.
The Causality Behind the Cascade: The rationale for a tiered approach is resource optimization and data quality. Initial broad screening is often performed using high-throughput biochemical assays, which are fast and cost-effective but lack the context of a cellular environment.[6] Subsequent tiers employ more complex, lower-throughput cell-based assays to validate the initial findings and assess target engagement in a more physiologically relevant setting. This progression ensures that the most promising and selective compounds are advanced, while those with undesirable off-target profiles are deprioritized early.
Below is a logical workflow for designing a screening cascade for your N-ethyl-2-nitropyridin-3-amine derivatives.
Caption: A tiered screening cascade for assessing kinase inhibitor selectivity.
Part 2: Experimental Methodologies
The trustworthiness of your cross-reactivity data hinges on the quality and appropriateness of the assays you employ. Here, we detail two critical methodologies: a broad biochemical screen and a focused, cell-based target engagement assay.
Methodology 1: Large-Scale Biochemical Kinase Profiling
The most common first step is to screen your compound against a large panel of purified kinases.[6] Commercial services offer panels covering over 400 human kinases, providing a comprehensive overview of a compound's specificity. The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[7]
Self-Validating Protocol: ADP-Glo™ Kinase Profiling
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each N-ethyl-2-nitropyridin-3-amine derivative in 100% DMSO.
-
For an initial single-point screen, create a working solution (e.g., 100 µM) by diluting the stock in kinase buffer. This will be further diluted in the assay to a final concentration of 1 µM.
-
-
Assay Plate Setup (384-well format):
-
Dispense 1 µL of the appropriate kinase/substrate solution from a pre-qualified commercial panel into each well.
-
Add 2 µL of the 100 µM compound working solution to the test wells.
-
Add 2 µL of DMSO (vehicle control) to positive and negative control wells.
-
Add 2 µL of a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control for inhibition.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2 µL of 10 µM ATP solution to all wells.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase relative to the DMSO (vehicle) control.
-
Any kinase showing significant inhibition (e.g., >50% at 1 µM) is flagged as a "hit" and should be followed up with full IC50 dose-response curves.
-
Methodology 2: Cellular Thermal Shift Assay (CETSA®)
Biochemical assays are invaluable, but they do not confirm that a compound can enter a cell and engage its target in the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying intracellular target engagement.[8] The principle is that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature.[9]
Self-Validating Protocol: CETSA® for Target Validation
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line overexpressing the primary target kinase) to ~80% confluency.
-
Treat the cells with the test compound (e.g., at 1x, 10x, and 100x the biochemical IC50) or vehicle (DMSO) for 2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C. One aliquot should be kept at room temperature as a non-heated control.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the specific target protein remaining in the soluble fraction using a standard protein detection method like Western Blot or ELISA.
-
-
Data Analysis:
-
For each treatment condition (vehicle vs. compound), plot the relative amount of soluble target protein against the temperature.
-
Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm) for each condition.
-
A positive "thermal shift" (ΔTm), where the Tm is higher in the compound-treated sample compared to the vehicle, provides direct evidence of target engagement in the cell.[10]
-
Part 3: Data Interpretation and Comparison
Once you have generated data from both biochemical and cellular assays, the next step is to synthesize it into a clear, comparative format. This allows for objective, data-driven decisions about which compounds to advance.
Quantitative Selectivity Metrics
To move beyond a simple list of inhibited kinases, several metrics can be calculated to quantify selectivity.[11]
-
Selectivity Score (S-Score): This is a simple and widely used metric.[11] It is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., K_d < 3 µM) by the total number of kinases tested.[11] A lower S-score indicates higher selectivity. For example, an S(1µM) score would be the number of kinases with an IC50 < 1 µM divided by the total number of kinases in the panel.
-
Gini Coefficient: Borrowed from economics, the Gini coefficient measures the inequality of inhibition across the kinome. A value close to 1 indicates that the compound's inhibitory activity is concentrated on a small number of kinases (high selectivity), while a value close to 0 indicates broad, evenly distributed inhibition (low selectivity).[6]
Comparative Data Tables
Summarizing your findings in a structured table is crucial for comparing multiple compounds. For our hypothetical N-ethyl-2-nitropyridin-3-amine derivatives (Cpd-A, Cpd-B, Cpd-C), targeting a hypothetical "Kinase X," the data might look like this:
| Metric | Cpd-A | Cpd-B | Cpd-C | Staurosporine (Control) |
| Primary Target IC50 (Kinase X, nM) | 15 | 5 | 50 | 2 |
| Top Off-Target IC50 (Kinase Y, nM) | 150 | 500 | 75 | 10 |
| Selectivity Fold (Kinase Y / Kinase X) | 10x | 100x | 1.5x | 5x |
| S-Score (S(1µM)) | 0.05 (20/400) | 0.01 (4/400) | 0.15 (60/400) | 0.80 (320/400) |
| Gini Coefficient | 0.75 | 0.92 | 0.55 | 0.21 |
| CETSA® Thermal Shift (ΔTm for Kinase X) | +5.2°C | +6.8°C | +2.1°C | Not Tested |
Interpretation of Hypothetical Data:
-
Cpd-B emerges as the superior candidate. It is highly potent against the primary target (IC50 = 5 nM), demonstrates excellent selectivity over its closest off-target (100-fold), and has the best S-Score and Gini coefficient, indicating a very clean kinome profile.[6][11] Crucially, it also shows a strong thermal shift in the CETSA® assay, confirming robust target engagement in cells.[9]
-
Cpd-A is a reasonably potent and selective compound, but it is outperformed by Cpd-B on all metrics.
-
Cpd-C is less potent and shows very poor selectivity, making it a poor candidate for further development.
The data analysis pipeline can be visualized as follows:
Caption: Workflow for kinase inhibitor cross-reactivity data analysis.
Conclusion and Future Directions
A systematic and multi-tiered approach to cross-reactivity profiling is indispensable in the development of N-ethyl-2-nitropyridin-3-amine-derived kinase inhibitors. By combining broad biochemical screens with focused cell-based target engagement assays, researchers can build a comprehensive and reliable selectivity profile. This enables the objective comparison of different chemical entities, ensuring that only the most promising candidates, like the hypothetical Cpd-B, are progressed. This rigorous, data-driven approach not only de-risks downstream development but also accelerates the journey toward novel, effective, and safe kinase-targeted therapies.
References
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Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors | Request PDF. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Uitdehaag, J. C. M., Verkaar, F., & Zaman, G. J. R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]
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Selectivity assessment of kinase inhibitors: Strategies and challenges. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]
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Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437–7450. [Link]
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Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). PubMed Central. Retrieved February 6, 2026, from [Link]
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Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic. Retrieved February 6, 2026, from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved February 6, 2026, from [Link]
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Pharmacological approaches to understanding protein kinase signaling networks. (n.d.). Frontiers. Retrieved February 6, 2026, from [Link]
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Prediction of kinase inhibitors cross-reaction on the basis of kinase ATP cavity similarities: a study using PKSIM protein similarity score. (2008). PubMed Central. Retrieved February 6, 2026, from [Link]
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Khozin, S. (2026). The Simulator's Dilemma. PhyusionBio. Retrieved February 6, 2026, from [Link]
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Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. (2025). PubMed Central. Retrieved February 6, 2026, from [Link]
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PamGene. (2021, October 4). Kinase activity profiling - Our kinase activity assay explained [Video]. YouTube. [Link]
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Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). Bioinformatics | Oxford Academic. Retrieved February 6, 2026, from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed Central. Retrieved February 6, 2026, from [Link]
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De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (n.d.). ACS Publications. Retrieved February 6, 2026, from [Link]
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N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). MDPI. Retrieved February 6, 2026, from [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). PNAS. Retrieved February 6, 2026, from [Link]
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NanoBRET assays to assess cellular target engagement of compounds. (2020). EUbOPEN. Retrieved February 6, 2026, from [Link]
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Development of 'DFG-out' inhibitors of gatekeeper mutant kinases. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved February 6, 2026, from [Link]
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Cross-reactivity of compounds with selected kinases. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
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Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
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In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]
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Cellular Thermal Shift Assay (CETSA). (2020). News-Medical. Retrieved February 6, 2026, from [Link]
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Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). ACS Publications. Retrieved February 6, 2026, from [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications. Retrieved February 6, 2026, from [Link]
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Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. (2021). Protocols.io. Retrieved February 6, 2026, from [Link]
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N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (n.d.). RSC Publishing. Retrieved February 6, 2026, from [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis. Retrieved February 6, 2026, from [Link]
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Subtype-Dependent Expression Patterns of Core Hippo Pathway Components in Thymic Epithelial Tumors (TETs): An RT-qPCR Study. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
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The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. (n.d.). ScienceDirect. Retrieved February 6, 2026, from [Link]
-
From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. (2023). Promega Connections. Retrieved February 6, 2026, from [Link]
-
Promega UK. (2022, October 18). What is NanoBRET™? An introduction to NanoBRET™ technology. [Video]. YouTube. [Link]
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A Comparative Spectroscopic Analysis of N-ethyl-2-nitropyridin-3-amine and its Analogs: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-2-nitropyridin-3-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The introduction of an ethyl group to the exocyclic amine and the presence of a nitro group on the pyridine ring significantly influence its electronic and structural properties. A thorough understanding of its spectroscopic signature is paramount for its identification, characterization, and the prediction of its chemical behavior.
Molecular Structure and Key Spectroscopic Features
The molecular structure of N-ethyl-2-nitropyridin-3-amine is characterized by a pyridine ring substituted with a nitro group at the 2-position and an ethylamino group at the 3-position. The electron-withdrawing nature of the nitro group and the electron-donating character of the ethylamino group create a push-pull system that profoundly impacts the electron distribution within the aromatic ring and, consequently, its spectroscopic properties.
Figure 1: Molecular Structure of N-ethyl-2-nitropyridin-3-amine.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.
¹H NMR Spectroscopy: A Comparative View
The ¹H NMR spectrum of N-ethyl-2-nitropyridin-3-amine is expected to show distinct signals for the aromatic protons of the pyridine ring and the protons of the N-ethyl group. A comparison with its primary amine analog, 2-nitropyridin-3-amine, highlights the effect of N-ethylation.
| Compound | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | -NH- (ppm) | -CH₂- (ppm) | -CH₃ (ppm) |
| 2-Nitropyridin-3-amine | ~7.2 | ~8.2 | ~8.5 | ~6.5 (br s) | - | - |
| N-ethyl-2-nitropyridin-3-amine (Predicted) | ~7.1 | ~8.1 | ~8.4 | ~7.0 (br t) | ~3.4 (q) | ~1.3 (t) |
| N-methylaniline | - | - | - | ~3.7 (br s) | - | ~2.8 (s) |
| N-ethylaniline | - | - | - | ~3.6 (br s) | ~3.1 (q) | ~1.2 (t) |
Table 1: Comparison of ¹H NMR Chemical Shifts (in ppm) for N-ethyl-2-nitropyridin-3-amine and Related Compounds.
Analysis and Causality:
-
Aromatic Protons: The pyridine ring protons (H-4, H-5, and H-6) are expected to resonate in the downfield region due to the aromatic ring current and the electron-withdrawing effect of the nitro group. The predicted chemical shifts for N-ethyl-2-nitropyridin-3-amine are slightly upfield compared to the parent amine, which can be attributed to the modest electron-donating nature of the ethyl group.
-
N-Ethyl Group Protons: The methylene (-CH₂-) protons of the ethyl group are adjacent to the nitrogen atom and are therefore deshielded, appearing as a quartet around 3.4 ppm due to coupling with the methyl protons. The terminal methyl (-CH₃) protons will appear as a triplet around 1.3 ppm, coupled to the methylene protons.
-
Amine Proton: The N-H proton signal in the N-ethyl derivative is expected to be a broad triplet due to coupling with the adjacent methylene protons and quadrupole broadening from the nitrogen atom. Its chemical shift will be sensitive to solvent and concentration.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of attached groups.
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | -CH₂- (ppm) | -CH₃ (ppm) |
| 2-Nitropyridin-3-amine | ~155 | ~135 | ~120 | ~145 | ~150 | - | - |
| N-ethyl-2-nitropyridin-3-amine (Predicted) | ~154 | ~137 | ~119 | ~144 | ~149 | ~40 | ~15 |
| Ethylamine | - | - | - | - | - | ~36 | ~19 |
Table 2: Comparison of ¹³C NMR Chemical Shifts (in ppm) for N-ethyl-2-nitropyridin-3-amine and Related Compounds.[1]
Analysis and Causality:
-
Pyridine Ring Carbons: The carbon atoms of the pyridine ring will show distinct resonances. C-2, being directly attached to the electronegative nitro group and the ring nitrogen, will be the most deshielded. C-3, bonded to the amino group, will also be significantly affected. The introduction of the ethyl group is predicted to cause a slight downfield shift for C-3 and minor shifts for the other ring carbons compared to the parent amine.
-
N-Ethyl Group Carbons: The methylene carbon (-CH₂-), being directly attached to the nitrogen, will be more deshielded than the methyl carbon (-CH₃-). The predicted chemical shifts are consistent with those observed for other N-ethylamines.
II. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a "fingerprint" of the functional groups present.
| Functional Group | 2-Nitropyridin-3-amine (cm⁻¹) | N-ethyl-2-nitropyridin-3-amine (Predicted) (cm⁻¹) | Key Vibrational Mode |
| N-H | ~3400, ~3300 | ~3350 | Stretching |
| C-H (aromatic) | ~3100-3000 | ~3100-3000 | Stretching |
| C-H (aliphatic) | - | ~2950-2850 | Stretching |
| C=C, C=N (aromatic) | ~1600-1450 | ~1600-1450 | Ring Stretching |
| N-O (nitro) | ~1530, ~1350 | ~1530, ~1350 | Asymmetric & Symmetric Stretching |
| C-N | ~1300 | ~1280 | Stretching |
Table 3: Key FT-IR Absorption Frequencies (in cm⁻¹) for N-ethyl-2-nitropyridin-3-amine and its Parent Amine.[2]
Analysis and Causality:
-
N-H Stretching: 2-Nitropyridin-3-amine, a primary amine, exhibits two N-H stretching bands (asymmetric and symmetric). In contrast, N-ethyl-2-nitropyridin-3-amine, a secondary amine, is expected to show a single, weaker N-H stretching band in the region of 3300-3500 cm⁻¹.
-
C-H Stretching: The presence of the ethyl group will introduce new C-H stretching vibrations in the 2850-2950 cm⁻¹ region, which are absent in the parent amine.
-
Nitro Group Vibrations: The strong absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group are characteristic and are expected to be present in both compounds at similar frequencies.
-
Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1450-1600 cm⁻¹ region.
III. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.
| Compound | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |
| 2-Nitropyridin-3-amine | ~260, ~350 | Moderate, Low | π → π, n → π |
| N-ethyl-2-nitropyridin-3-amine (Predicted) | ~265, ~360 | Moderate, Low | π → π, n → π |
| Pyridine | ~254 | ~2000 | n → π* |
Table 4: UV-Vis Absorption Maxima for N-ethyl-2-nitropyridin-3-amine and Related Compounds.[2]
Analysis and Causality:
-
π → π* Transitions: The absorption band in the shorter wavelength region (around 260-265 nm) is attributed to π → π* transitions within the aromatic system. The ethyl group, being a weak auxochrome, is expected to cause a slight red shift (bathochromic shift) in this absorption maximum compared to the parent amine.
-
n → π* Transitions: The weaker absorption band at longer wavelengths (around 350-360 nm) is likely due to an n → π* transition involving the non-bonding electrons of the nitrogen and oxygen atoms. The position and intensity of this band can be sensitive to solvent polarity.
IV. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.
Predicted Fragmentation Pattern for N-ethyl-2-nitropyridin-3-amine:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound.
-
Loss of Ethyl Group: A common fragmentation pathway for N-alkylated compounds is the cleavage of the C-N bond, leading to the loss of the ethyl radical (•CH₂CH₃) and the formation of a fragment at [M-29]⁺.
-
Loss of Nitro Group: Fragmentation involving the nitro group can occur through the loss of NO₂ (•NO₂) to give a fragment at [M-46]⁺ or the loss of NO (•NO) to give a fragment at [M-30]⁺.
-
Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, leading to smaller characteristic ions.
Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.
Experimental Protocols
To ensure the acquisition of high-quality and reliable spectroscopic data, standardized experimental protocols must be followed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to the specific solvent.
-
Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width.
-
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled experiment is typically performed to obtain singlets for each carbon atom.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts of all signals by comparison with reference data and by using 2D NMR techniques (e.g., COSY, HSQC) if necessary.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the infrared spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Baseline Correction: Record a baseline spectrum of the pure solvent in a cuvette.
-
Sample Spectrum: Record the UV-Vis spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Conclusion
The spectroscopic analysis of N-ethyl-2-nitropyridin-3-amine, through a comparative approach with its parent amine and other analogs, provides a detailed understanding of its structural features. The predicted shifts and patterns in the NMR, IR, and UV-Vis spectra are consistent with the known effects of N-alkylation and the electronic properties of the substituents on the pyridine ring. The anticipated fragmentation in the mass spectrum offers further confirmation of its molecular structure. This comprehensive guide serves as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling the confident identification and characterization of this and related compounds.
References
- Pavia, D. L., Lampman, G. M., Kriz,
Sources
A Comprehensive Guide to the Safe Disposal of N-ethyl-2-nitropyridin-3-amine
A Senior Application Scientist's Protocol for Researchers and Drug Development Professionals
Hazard Assessment: Understanding the Risks
N-ethyl-2-nitropyridin-3-amine combines the structural features of a substituted pyridine and a nitroaromatic compound. This combination suggests a specific hazard profile that must be respected to ensure safe handling and disposal. The primary principle guiding the disposal of this compound is to treat it as a hazardous waste from its point of generation to its final destruction, a concept often referred to as "cradle to grave" waste management[1].
To build a presumptive hazard profile, we can examine the known hazards of closely related molecules.
| Compound/Functional Group | CAS Number | GHS Hazard Statements |
| 2-Nitropyridin-3-amine | 13269-19-7 | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[2]. |
| Pyridine | 110-86-1 | Flammable liquid and vapor, Harmful if swallowed, in contact with skin or if inhaled, Causes skin irritation, Causes serious eye irritation, Suspected of causing cancer, May cause damage to organs through prolonged or repeated exposure[3]. |
| Nitroaromatic Compounds (general) | N/A | Many are toxic, can be environmental hazards, and some have explosive potential[4][5][6]. |
Based on this data, it is prudent to assume that N-ethyl-2-nitropyridin-3-amine is harmful if swallowed, a skin and eye irritant, and potentially toxic with long-term exposure. The nitro group also introduces a potential for reactivity that must be managed carefully.
Immediate Safety and Handling Precautions
Prior to any handling or disposal procedures, the following personal protective equipment (PPE) and engineering controls are mandatory. The rationale is to create a multi-layered defense against potential exposure.
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes[7].
-
Hand Protection: Use chemical-resistant gloves. Butyl rubber gloves are often recommended for pyridines, though nitrile gloves may be suitable for incidental contact. Always consult the glove manufacturer's compatibility chart[3].
-
Body Protection: A laboratory coat is standard. For larger quantities, a chemical-resistant apron is advised[1].
-
Respiratory Protection: All handling of N-ethyl-2-nitropyridin-3-amine and its waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols[7]. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator should be used[7].
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and unobstructed[7][8].
Step-by-Step Disposal Protocol
Never dispose of N-ethyl-2-nitropyridin-3-amine down the drain or in the regular trash[9]. It must be managed as a hazardous chemical waste stream.
Step 1: Waste Segregation and Collection
-
Pure Compound and Concentrated Solutions: Collect any unused or waste N-ethyl-2-nitropyridin-3-amine in its original container or a designated, compatible hazardous waste container[3]. The container must be made of a material that will not react with the chemical; glass is generally a safe choice.
-
Contaminated Materials: Any items that come into direct contact with N-ethyl-2-nitropyridin-3-amine, such as pipette tips, gloves, and absorbent pads used for cleaning small spills, must also be disposed of as hazardous waste. Place these items in a separate, clearly labeled, sealed plastic bag or container.
-
Avoid Mixing Waste: Do not mix N-ethyl-2-nitropyridin-3-amine waste with other incompatible waste streams. It should be kept separate from strong acids (especially nitric acid), strong oxidizing agents, and bases to prevent potentially violent reactions[7][10].
Step 2: Labeling of Waste Containers
Proper labeling is critical for safety and regulatory compliance.
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The full chemical name: "N-ethyl-2-nitropyridin-3-amine"
-
The words "Hazardous Waste"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or Principal Investigator.
-
Step 3: Storage of Chemical Waste
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
The storage area should be away from sources of ignition, such as heat, sparks, or open flames[11].
-
Ensure containers are tightly sealed to prevent the release of vapors[8].
-
Secondary containment (placing the waste container inside a larger, chemically resistant tub or bin) is highly recommended to contain any potential leaks.
Step 4: Arranging for Disposal
-
Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup[1].
-
Do not allow hazardous waste to accumulate in the lab for extended periods.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of N-ethyl-2-nitropyridin-3-amine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Nitropyridin-3-amine | C5H5N3O2 | CID 83281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioremediation of nitroaromatic compounds (Chapter 6) - Bioremediation [cambridge.org]
- 6. nj.gov [nj.gov]
- 7. geneseo.edu [geneseo.edu]
- 8. fishersci.com [fishersci.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
